L-703014
説明
Structure
3D Structure
特性
CAS番号 |
142638-79-7 |
|---|---|
分子式 |
C24H34N4O4 |
分子量 |
442.6 g/mol |
IUPAC名 |
(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |
InChIキー |
CEYGRENFNCKRRG-LJQANCHMSA-N |
異性体SMILES |
C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |
正規SMILES |
C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |
外観 |
Solid powder |
他のCAS番号 |
142638-79-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of L-733,060: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist
Introduction
This technical guide provides an in-depth exploration of the mechanism of action of L-733,060, a potent and selective non-peptide antagonist of the Tachykinin NK1 receptor.[1][2][3] While the initial query referenced L-703,014, available scientific literature predominantly identifies compounds with similar designations, such as L-733,060 and L-742,694, as potent Neurokinin-1 (NK1) receptor antagonists.[1][2][3][4] In contrast, L-703,014 has been described as a fibrinogen receptor antagonist. Therefore, this guide will focus on L-733,060 as a representative and well-characterized member of this class of compounds, which are crucial tools in neuroscience research and have been investigated for their therapeutic potential in various conditions, including emesis, pain, and mood disorders.[2][5][6]
Core Mechanism: Competitive Antagonism of the NK1 Receptor
The primary mechanism of action of L-733,060 is its competitive antagonism of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][7][8] Substance P, a member of the tachykinin family of neuropeptides, is widely distributed in the central and peripheral nervous systems and is involved in a myriad of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[9][10][11]
L-733,060 binds to the NK1 receptor with high affinity, thereby preventing the binding of Substance P and blocking its downstream signaling cascades.[1][2] This blockade of SP-mediated signaling is the foundation of the pharmacological effects of L-733,060.
Quantitative Binding and Functional Data
The potency and selectivity of L-733,060 and related compounds have been quantified through various in vitro assays. The following tables summarize key binding affinity and functional parameters.
Table 1: Binding Affinity of L-Series Compounds for the Human NK1 Receptor
| Compound | Assay Type | Parameter | Value | Cell/Tissue Type |
| L-733,060 | [Ca2+]i mobilisation inhibition | Estimated Affinity | 0.8 nM | CHO cells transfected with human NK1 receptors |
| L-742,694 | ¹²⁵I-Substance P binding inhibition | Kd | 37 pM | CHO cells expressing human tachykinin NK1 receptor |
| L-732,138 | Competitive Binding Assay | IC50 | 25.6 nM | Human NK1 Receptor |
Data sourced from multiple studies.[1][3][4][12]
Table 2: Functional Antagonism of L-733,060
| Assay | Parameter | Value | Cell/Tissue Type |
| Inhibition of SP-induced [Ca2+]i mobilisation | IC50 | Not explicitly stated, but potent inhibition observed | Human tachykinin NK1 receptor-transfected CHO cells |
| Inhibition of neurogenic plasma extravasation | ID50 | 212 ± 19 µg/kg (i.v.) | Rat dura mater |
| Inhibition of retinoblastoma cell growth (WERI-Rb-1) | IC50 | 12.15 µM (49 hours) | Human retinoblastoma cell line |
| Inhibition of retinoblastoma cell growth (Y-79) | IC50 | 17.38 µM (40 hours) | Human retinoblastoma cell line |
Data compiled from various in vitro and in vivo experiments.[1][2][3]
Signaling Pathways Modulated by L-733,060
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways.[10][13][14] L-733,060, by blocking this initial step, effectively inhibits these cascades.
Primary Signaling Cascade: Gq/PLC Pathway
The NK1 receptor primarily couples to the Gq alpha subunit of its associated G-protein.[13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13][15]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13]
-
DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13]
This cascade ultimately leads to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[16][17][18]
Secondary Signaling Pathway: Gs/cAMP Pathway
In addition to the Gq pathway, the NK1 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][15] This pathway is also inhibited by L-733,060.
Experimental Protocols
The characterization of L-733,060 and other NK1 receptor antagonists relies on a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assay (Competitive)
This assay is fundamental for determining the binding affinity of a test compound for the NK1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for determining non-specific binding).
-
Test compound (e.g., L-733,060) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the SP-induced increase in intracellular calcium.
Objective: To determine the potency of an antagonist in blocking the NK1 receptor-mediated calcium signaling.
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
Test compound (e.g., L-733,060).
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Loading: Incubate the NK1R-expressing cells with the calcium-sensitive fluorescent dye. The dye will enter the cells and be cleaved to its active, fluorescent form.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound.
-
Agonist Stimulation: Add Substance P to the wells to stimulate the NK1 receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Compare the calcium response in the presence of the antagonist to the response with Substance P alone to determine the inhibitory effect of the compound and calculate its IC50.
L-733,060 is a powerful pharmacological tool that acts as a potent and selective competitive antagonist of the NK1 receptor. Its mechanism of action involves the direct blockade of Substance P binding, leading to the inhibition of downstream signaling pathways, primarily the Gq/PLC and Gs/cAMP cascades. The quantitative data from binding and functional assays, along with the detailed understanding of its impact on cellular signaling, underscore its importance in both basic research and the exploration of novel therapeutic strategies for a range of human diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of NK1 receptor antagonists and their physiological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 15. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
L-703014: A Technical Guide to a Potent Fibrinogen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-703014 is a potent, non-peptide, and orally active fibrinogen receptor antagonist developed by Merck. It functions by inhibiting the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombus formation. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Introduction
The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a critical role in hemostasis and thrombosis.[1] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] This binding cross-links adjacent platelets, leading to aggregation and the formation of a platelet plug.[2] Antagonists of the GPIIb/IIIa receptor, such as this compound, prevent this interaction, thereby inhibiting platelet aggregation and offering a therapeutic strategy for the prevention and treatment of thrombotic diseases. This compound, with the chemical name (R)-beta-[[[[1-oxo-4-(4-piperidinyl)butyl]amino]acetyl]amino]-1H-indole-3-pentanoic acid, emerged from research focused on developing small molecule, orally bioavailable alternatives to earlier peptide-based and antibody inhibitors of the fibrinogen receptor.
Mechanism of Action
This compound acts as a direct and reversible antagonist of the fibrinogen receptor (GPIIb/IIIa). By binding to this receptor, it competitively inhibits the binding of fibrinogen and other ligands, such as von Willebrand factor, which are essential for platelet aggregation.[1] This blockade of the final common pathway of platelet aggregation makes this compound effective regardless of the initial platelet activation stimulus.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the point of intervention for this compound.
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Quantitative Data
The potency and pharmacokinetic profile of this compound have been characterized in preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 94 nM | Human | Fibrinogen Receptor Binding |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 4.9 ± 1.4% | Oral (2.0 mg/kg) | |
| Terminal Half-life (t½) | 118 ± 36 min | Intravenous | |
| Plasma Clearance | 8 ± 2 mL/min/kg | Intravenous | |
| Volume of Distribution (Vd) | 0.61 ± 0.22 L/kg | Intravenous | |
| Plasma Protein Binding | 23 ± 3.4% | - | |
| Ex Vivo Platelet Aggregation (C50) | 44.4 ± 6.0 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Fibrinogen Receptor Binding Assay (In Vitro)
This assay determines the concentration of this compound required to inhibit the binding of fibrinogen to the GPIIb/IIIa receptor by 50% (IC50).
Protocol:
-
Preparation of Platelets: Human blood is collected in anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelets are then isolated from PRP by gel filtration.
-
Assay Buffer: A suitable buffer, such as Tyrode's buffer, containing calcium and magnesium is used.
-
Ligand: Purified human fibrinogen is labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag.
-
Assay Procedure:
-
A fixed concentration of labeled fibrinogen and varying concentrations of this compound are added to microplate wells.
-
Gel-filtered platelets are added to the wells to initiate the binding reaction.
-
The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped by rapid filtration through a glass fiber filter, which separates bound from free labeled fibrinogen.
-
The radioactivity or fluorescence of the filters is measured.
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of labeled fibrinogen binding is calculated as the IC50 value.
Caption: Experimental workflow for the in vitro fibrinogen receptor binding assay.
Ex Vivo Platelet Aggregation Assay (in Dog)
This assay measures the inhibitory effect of this compound on platelet aggregation in blood samples taken from animals that have been administered the compound.
Protocol:
-
Animal Dosing: Beagle dogs are administered this compound either intravenously or orally at various doses.
-
Blood Collection: Blood samples are drawn into tubes containing an anticoagulant (e.g., 3.8% sodium citrate) at predetermined time points after dosing.
-
Preparation of Platelet-Rich Plasma (PRP): The blood samples are centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Platelet Aggregometry:
-
PRP is placed in a cuvette in an aggregometer, and the baseline light transmission is set using PPP.
-
A platelet agonist, such as collagen (10 µg/mL) in the presence of epinephrine (1 µM), is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation response in samples from this compound-treated animals to that of pre-dose or vehicle-treated control animals. The C50, the plasma concentration of this compound that produces 50% inhibition of ex vivo platelet aggregation, is then determined.
Caption: Experimental workflow for the ex vivo platelet aggregation assay.
Conclusion
This compound is a well-characterized fibrinogen receptor antagonist with potent antiplatelet activity. Its mechanism of action, centered on the inhibition of the GPIIb/IIIa receptor, provides a targeted approach to modulating platelet aggregation. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antithrombotic therapies. Further investigation and clinical development of compounds like this compound hold promise for advancing the management of cardiovascular and thrombotic diseases.
References
The Discovery and Development of NK1 Receptor Antagonists: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), has emerged as a significant therapeutic target for a range of physiological and pathological processes, including emesis, pain, inflammation, and depression. The discovery and development of NK1 receptor antagonists represent a journey of scientific innovation, from the initial identification of Substance P to the clinical success of potent, selective, and orally bioavailable non-peptide antagonists. This technical guide provides a comprehensive overview of the core aspects of NK1 receptor antagonist discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
The Neurokinin-1 Receptor and Its Ligand, Substance P
Substance P, an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, is the most extensively researched and potent endogenous ligand for the NK1 receptor.[1] The NK1 receptor itself is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) and is composed of 407 amino acids.[1] It primarily couples to Gαq and Gαs proteins to initiate downstream signaling cascades.[1]
Key Milestones in the Discovery of NK1 Receptor Antagonists
The journey to develop clinically effective NK1 receptor antagonists has been marked by several key milestones:
-
1931: Ulf von Euler and John H. Gaddum discover a substance in equine brain and intestine with potent vasodilatory and gut-contracting properties, which they name "Substance P".[1]
-
1971: The amino acid sequence of Substance P is successfully determined.[1]
-
Early 1990s: The first non-peptide NK1 receptor antagonists are discovered, surmounting the limitations of earlier peptide-based antagonists which suffered from poor selectivity, potency, and bioavailability.[2]
-
2003: Aprepitant (Emend®) becomes the first NK1 receptor antagonist to receive FDA approval for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3]
-
Subsequent Developments: A new generation of antagonists, including netupitant, rolapitant, and fosaprepitant (a prodrug of aprepitant), have since been developed and approved, offering improved pharmacokinetic profiles and efficacy.[1][3]
Quantitative Analysis of NK1 Receptor Antagonists
The binding affinity and functional potency of NK1 receptor antagonists are critical parameters evaluated during drug development. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in binding assays, and the half-maximal effective concentration (EC50) or pA2 in functional assays. The following table summarizes the binding affinities of several key NK1 receptor antagonists.
| Compound | Receptor Type | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Aprepitant | Human NK1 | Competition Binding | - | 0.1 | [4] |
| Netupitant | Human NK1 | Competition Binding | - | - | [4] |
| Rolapitant | Human NK1 | Competition Binding | 0.66 | - | [4] |
| L-732,138 | Human NK1 | Competition Binding | - | 2.3 | [4] |
| L-733,060 | Human NK1 | Competition Binding | - | - | [4] |
| Tetracoumaroyl spermine | Human NK1 | [3H][Sar9, Met(O2)11]SP Binding | 3.3 | - | [5] |
| Compound 19 | Human NK1 | Competition Binding | Moderate Nanomolar | - | [6] |
| Compound 20 | Human NK1 | Competition Binding | Good | - | [6] |
| Compound 23 | Human NK1 | Competition Binding | Good | - | [6] |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Compound 3) | Human NK1 | Competition Binding | 14 | - | [7] |
NK1 Receptor Signaling Pathways
The binding of Substance P to the NK1 receptor triggers a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The two primary pathways are mediated by Gαq and Gαs proteins.
Gαq Signaling Pathway
Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-703014's Successor, DG-041, in Modulating Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3, on platelet aggregation. Initially, research focused on compounds like L-703014, but DG-041 has emerged as a key molecule in understanding the intricate signaling pathways that govern platelet function. This document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological and experimental workflows.
Introduction: The EP3 Receptor as a Therapeutic Target
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Prostaglandin E2 (PGE2) is a key inflammatory mediator that has a dual role in regulating platelet function. At low concentrations, PGE2 enhances platelet aggregation in response to primary agonists, an effect mediated primarily through the EP3 receptor.[1][2] This makes the EP3 receptor a promising target for novel antiplatelet therapies. DG-041 is a potent and selective antagonist of the EP3 receptor, and its study has provided significant insights into the role of PGE2 in platelet physiology and pathophysiology.[3][4]
Mechanism of Action of DG-041
DG-041 exerts its antiplatelet effect by competitively blocking the EP3 receptor on the surface of platelets. The binding of PGE2 to the EP3 receptor is coupled to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase.[1][5] This inhibition results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that normally acts to suppress platelet activation. By lowering the activation threshold, PGE2, via the EP3 receptor, potentiates the effects of other platelet agonists like adenosine diphosphate (ADP), collagen, and the thromboxane A2 mimetic U46619.[3][4]
DG-041 antagonizes this pro-aggregatory effect of PGE2 by preventing the downstream signaling cascade that leads to decreased cAMP levels and enhanced calcium mobilization.[3][4] This selective blockade of the EP3 receptor allows DG-041 to inhibit platelet aggregation that is specifically facilitated by PGE2, without interfering with other essential hemostatic pathways.
Quantitative Data on the Effects of DG-041
The inhibitory potency of DG-041 on the EP3 receptor has been quantified in various in vitro assays. The following table summarizes the key findings:
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding Assay | IC50 | 4.6 nM | [3] |
| FLIPR Assay (Calcium Flux) | IC50 | 8.1 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following section details a generalized methodology for assessing the in vitro effects of DG-041 on platelet aggregation, based on commonly cited experimental procedures.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[6]
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[7]
-
PRP Collection: Carefully aspirate the upper PRP layer into a separate sterile tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and, if necessary, adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup: Use a light transmission aggregometer, which measures changes in light transmission through a platelet suspension as aggregation occurs.
-
Sample Preparation: Pipette a defined volume of PRP into a cuvette with a magnetic stir bar. Allow the sample to equilibrate to 37°C for a few minutes.
-
Baseline Measurement: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with DG-041: Add the desired concentration of DG-041 or vehicle control to the PRP and incubate for a specified period (e.g., 10 minutes) at 37°C with stirring.
-
Addition of Agonists: To study the effect on PGE2-mediated aggregation, add an EP3 receptor agonist such as sulprostone, followed by a primary platelet agonist (e.g., ADP, collagen, or U46619) at a sub-maximal concentration that induces a partial aggregation response.[3][4]
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to obtain an aggregation curve. The maximum aggregation percentage is determined from this curve.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Signaling Pathway of PGE2-Mediated Platelet Aggregation and Inhibition by DG-041
Caption: PGE2/EP3 signaling and DG-041 inhibition in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Studies
Caption: Workflow for assessing DG-041's antiplatelet effects.
Conclusion
DG-041, as a selective EP3 receptor antagonist, represents a targeted approach to antiplatelet therapy. By specifically inhibiting the pro-aggregatory effects of PGE2, it offers the potential to reduce thrombosis associated with inflammatory conditions without causing a general impairment of hemostasis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the role of the PGE2-EP3 signaling axis in platelet function and to develop novel antithrombotic agents.
References
- 1. Vascular wall–produced prostaglandin E2 exacerbates arterial thrombosis and atherothrombosis through platelet EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Potential of Neurokinin-1 Receptor Antagonists: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
The quest for novel anxiolytic agents with improved efficacy and tolerability profiles remains a cornerstone of modern neuroscience research. Among the promising targets, the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), has garnered significant attention.[1][2][3] Substance P and its NK1 receptor are extensively distributed in key brain regions implicated in the regulation of stress and anxiety, including the amygdala, hippocampus, hypothalamus, and prefrontal cortex.[4][5] This guide provides a comprehensive technical overview of the anxiolytic properties of NK1 receptor antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying neurobiological pathways.
Core Mechanism of Action: The Substance P/NK1 Receptor System
Stressful stimuli trigger the release of Substance P in brain regions associated with fear and anxiety.[2][4] SP then binds to NK1 receptors, which are G protein-coupled receptors, initiating a cascade of intracellular signaling events.[6] This activation is believed to contribute to the neurobiological manifestations of anxiety. NK1 receptor antagonists competitively block the binding of Substance P to its receptor, thereby attenuating this signaling pathway and producing anxiolytic-like effects.[6] Preclinical studies have demonstrated that both pharmacological blockade and genetic knockout of the NK1 receptor lead to a reduction in anxiety-related behaviors in various animal models.[1][7]
Preclinical Evidence for Anxiolytic Activity
A substantial body of preclinical research supports the anxiolytic potential of NK1 receptor antagonists. These studies have utilized a range of behavioral paradigms in rodents to model different aspects of anxiety.
Summary of Preclinical Studies on NK1 Antagonists in Anxiety Models
| Compound | Species | Anxiety Model | Dosage | Key Findings | Reference |
| GR-205171 | Gerbils | Elevated Plus-Maze | 0.3, 1.0, 5.0 mg/kg | Significantly increased time spent in open arms. | [7] |
| Gerbils | Contextual Fear-Potentiated Startle | 0.3, 1.0, 5.0 mg/kg | Significantly attenuated the fear-potentiated startle response. | [7] | |
| RP67580 | Mice | Elevated Plus-Maze | Not specified | Potent anxiolytic effects in wild-type mice; ineffective in NK1R knockout mice. | [1] |
| Spantide II | Neonatal Rats | Ultrasonic Vocalizations | 10 and 100 pmol (ICV) | Significantly reduced distress calls in rats bred for high anxiety. | [8] |
| CGP 49823 | Rats | Social Interaction Test | 3, 10, 30 mg/kg (oral) | Significant anxiolytic effects in unfamiliar, high-light conditions. | [9] |
| Various (MK-869, L-742,694, etc.) | Gerbils | Elevated Plus-Maze | Not specified | Produced anxiolytic-like effects. | [7] |
Clinical Investigations of NK1 Antagonists in Anxiety Disorders
The translation of promising preclinical findings for NK1 antagonists into clinical efficacy for anxiety disorders has been met with mixed results.[3][10] While some early-phase trials showed promise, larger, well-controlled studies have often failed to demonstrate a clear anxiolytic benefit over placebo.
Summary of Key Clinical Trials of NK1 Antagonists in Anxiety
| Compound | Condition | Key Findings | Reference |
| Aprepitant (MK-0869) | Depression with anxiety symptoms | Phase 2 trials showed improvements in depression and anxiety symptoms comparable to SSRIs. | [11] |
| GR-205171 | Social Anxiety Disorder | Reduced symptoms and suppressed brain responses to social stress. | [12] |
| L-759274 | Generalized Anxiety Disorder | No significant difference in Hamilton Anxiety Scale (HAMA) scores compared to placebo. | [12][13] |
| LY686017 | Social Anxiety Disorder | No effect on symptoms of social anxiety. | [12] |
The reasons for the discrepancy between preclinical and clinical outcomes are likely multifactorial and may include issues with drug formulation, dosage, patient selection, and the inherent complexities of modeling human anxiety disorders in animals.[10]
Signaling Pathways and Neurotransmitter Interactions
The anxiolytic effects of NK1 receptor antagonism are not solely mediated by the direct blockade of Substance P signaling. There is significant interaction with other neurotransmitter systems, most notably the serotonergic (5-HT) system.
Substance P, NK1 Receptor, and Serotonin Interaction
Blockade of NK1 receptors has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and enhance serotonin transmission in the hippocampus.[1][14] This is a mechanism shared by some clinically effective antidepressant and anxiolytic medications.[1] This interaction suggests that the anxiolytic properties of NK1 antagonists may be, at least in part, mediated by their modulation of the serotonin system.
Figure 1. Simplified signaling pathway of Substance P and NK1 receptor activation.
Experimental Protocols for Assessing Anxiolytic Properties
The preclinical evaluation of NK1 antagonists relies on a battery of well-validated behavioral assays in rodents. These tests are designed to assess different facets of anxiety-like behavior.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] The apparatus consists of two open and two enclosed arms elevated above the ground.[16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.[16]
-
Procedure:
-
Administer the NK1 antagonist or vehicle control to the animal at a predetermined time before testing.
-
Place the animal in the center of the maze, facing an open arm.[16]
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor activity).[16]
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[15] The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.
Methodology:
-
Apparatus: A two-compartment box with one side dark and the other brightly illuminated.[15]
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the brightly lit compartment.
-
Allow the animal to explore the apparatus for a defined period.
-
Record the animal's behavior.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment.[15]
-
Social Interaction Test
This test assesses anxiety by measuring the social behavior of rodents in a novel environment under different lighting conditions.
Methodology:
-
Apparatus: An open-field arena.
-
Procedure:
-
Pairs of unfamiliar rats are placed in the arena under either low-light, familiar conditions; low-light, unfamiliar conditions; or high-light, unfamiliar conditions.
-
The duration of active social interaction (e.g., sniffing, grooming, following) is recorded.
-
-
Parameters Measured:
-
Time spent in active social interaction.
-
Anxiolytic compounds are expected to increase social interaction time, particularly in the more aversive high-light, unfamiliar condition.[9]
-
Figure 2. General experimental workflow for assessing anxiolytic properties.
Future Directions and Conclusion
While the initial clinical outcomes for NK1 receptor antagonists in anxiety disorders have been inconsistent, the robust preclinical evidence and the well-defined mechanism of action suggest that this class of compounds still holds therapeutic potential.[3] Future research should focus on identifying patient populations that may be more responsive to NK1 antagonism, exploring novel compounds with improved pharmacokinetic and pharmacodynamic properties, and further elucidating the complex interplay between the Substance P/NK1 system and other neurotransmitter pathways involved in anxiety. The continued investigation of NK1 antagonists represents a valuable avenue in the development of novel and more effective treatments for anxiety disorders.
References
- 1. pnas.org [pnas.org]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P in stress and anxiety: NK-1 receptor antagonism interacts with key brain areas of the stress circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Neurokinin-1 Receptor Inhibition on Anxiety Behavior in Neonatal Rats Selectively Bred for an Infantile Affective Trait [scirp.org]
- 9. Anxiolytic action of a neurokinin1 receptor antagonist in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Lack of efficacy of L-759274, a novel neurokinin 1 (substance P) receptor antagonist, for the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of substance P receptor antagonism on the serotonin and norepinephrine systems: relevance to the antidepressant/anxiolytic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. benchchem.com [benchchem.com]
- 17. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Tachykinin Family of Neuropeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the tachykinin family of neuropeptides. It covers the core components of the tachykinin system, their signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in related fields.
Introduction to the Tachykinin System
The tachykinin family comprises a group of structurally related neuropeptides that play crucial roles in a wide array of physiological and pathological processes.[1][2] The name "tachykinin" is derived from the Greek words "tachy" (rapid) and "kinin" (to move), reflecting their ability to induce rapid contractions in smooth muscle tissue.[1] These peptides are widely distributed throughout the central and peripheral nervous systems and are implicated in pain transmission, inflammation, smooth muscle contractility, and various behavioral responses.[2][3] The first member of this family, Substance P (SP), was discovered in 1931, marking a significant milestone in neuropeptide research.[4]
The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3][4] They exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NK receptors).[1][4] Three distinct tachykinin receptors have been identified and cloned in mammals: the NK1 receptor (NK1R), NK2 receptor (NK2R), and NK3 receptor (NK3R).[2] Each of these receptors exhibits a preferential, though not exclusive, affinity for one of the endogenous tachykinin peptides.[1]
The Tachykinin Peptides and their Receptors
The tachykinin peptides share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity.[1] The amino acid at the 'X' position is typically a hydrophobic residue and contributes to the receptor selectivity of the peptide.
The three main tachykinin receptors, NK1R, NK2R, and NK3R, belong to the rhodopsin-like family of GPCRs and are characterized by seven transmembrane domains.[2] They primarily couple to Gq/11 proteins, initiating a canonical signaling cascade upon activation.[1]
The preferential ligand-receptor pairings are:
-
Substance P (SP) shows the highest affinity for the NK1 receptor .[3]
-
Neurokinin A (NKA) preferentially binds to the NK2 receptor .[1]
-
Neurokinin B (NKB) has the highest affinity for the NK3 receptor .[1]
It is important to note that this selectivity is not absolute, and cross-reactivity between the peptides and receptors can occur, particularly at higher concentrations.[3]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of endogenous tachykinins and selected synthetic ligands for the human tachykinin receptors. These values are compiled from various pharmacological studies and provide a basis for understanding the selectivity and potency of these compounds.
Table 1: Binding Affinities (Ki) of Tachykinin Ligands at Human NK Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P | ~1 | ~100-1000 | ~1000 |
| Neurokinin A | ~10-100 | ~1 | ~100-1000 |
| Neurokinin B | ~100-1000 | ~100-1000 | ~1 |
| Senktide | >1000 | >1000 | ~1-10 |
| [Sar9,Met(O2)11]-SP | ~0.1-1 | ~1000 | >1000 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Table 2: Functional Potencies (EC50/pEC50) of Tachykinin Agonists
| Agonist | Receptor | EC50 (nM) | pEC50 |
| Substance P | NK1 | ~1-10 | ~8-9 |
| Neurokinin A | NK2 | ~1-10 | ~8-9 |
| Neurokinin B | NK3 | ~1-10 | ~8-9 |
| Senktide | NK3 | ~1-10 | ~8-9 |
Note: EC50 and pEC50 values represent the concentration of an agonist that produces 50% of the maximal response and the negative logarithm of the EC50, respectively.
Tachykinin Receptor Signaling Pathways
Upon agonist binding, tachykinin receptors undergo a conformational change that activates the associated heterotrimeric G protein, typically Gαq/11.[1] This initiates a well-characterized intracellular signaling cascade.
Caption: Canonical Gq-coupled signaling pathway of tachykinin receptors.
Key Experimental Protocols
The study of the tachykinin system relies on a variety of specialized experimental techniques. The following sections provide detailed methodologies for some of the most common assays used in tachykinin research.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation:
-
Culture cells expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells stably transfected with NK1R, NK2R, or NK3R).
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add a constant amount of the receptor membrane preparation to each well.
-
Add a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]Substance P for NK1R).
-
Add increasing concentrations of the unlabeled competing ligand to be tested. Include a control for non-specific binding by adding a high concentration of an unlabeled potent ligand.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the tachykinin receptor of interest into a clear-bottom, black-walled microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.
-
-
Agonist Addition:
-
Prepare serial dilutions of the tachykinin agonist to be tested.
-
Using a fluorescence plate reader equipped with an automated injection system, add the agonist dilutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
For each agonist concentration, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve to a sigmoidal dose-response equation to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, as a marker of Gq-coupled receptor activity.
Detailed Methodology:
-
Cell Labeling:
-
Plate cells expressing the tachykinin receptor in a multi-well plate.
-
Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.
-
-
Assay Incubation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Add an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Add varying concentrations of the tachykinin agonist and incubate for a defined period.
-
-
Extraction and Separation:
-
Stop the reaction by adding a suitable acid (e.g., perchloric acid).
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography.
-
-
Quantification:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Alternatively, non-radioactive methods using Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 accumulation are also widely used.[5][6]
Conclusion
The tachykinin system, with its integral role in a multitude of physiological processes, continues to be a significant area of research and a promising target for therapeutic intervention. A thorough understanding of the fundamental properties of tachykinin peptides and their receptors, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge in this field and for the successful development of novel therapeutics targeting this important neuropeptide family.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin receptors and receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Neurokinin Receptor Blockers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin receptors, a family of G protein-coupled receptors, and their endogenous ligands, the tachykinins (Substance P, Neurokinin A, and Neurokinin B), are pivotal in a wide array of physiological and pathophysiological processes. Their involvement in pain transmission, inflammation, emesis, and various central nervous system functions has rendered them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of neurokinin receptor blockers, focusing on the three main receptor subtypes: NK1, NK2, and NK3. It summarizes key preclinical and clinical data, details essential experimental protocols for their evaluation, and illustrates the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics targeting the neurokinin system.
Introduction to Neurokinin Receptors and Their Ligands
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1) receptor, neurokinin-2 (NK2) receptor, and neurokinin-3 (NK3) receptor.[1] Each tachykinin exhibits a preferential affinity for a specific receptor: SP for NK1R, NKA for NK2R, and NKB for NK3R.[2] The widespread distribution of these receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, underscores their significance in a multitude of physiological functions and disease states.[3][4]
The Neurokinin-1 (NK1) Receptor: A Versatile Therapeutic Target
The NK1 receptor, with its primary endogenous ligand Substance P, is the most extensively studied of the neurokinin receptors.[5] Its activation is implicated in a diverse range of conditions, including chemotherapy-induced nausea and vomiting (CINV), pain, inflammation, depression, and cancer.[4][6]
Therapeutic Applications of NK1 Receptor Antagonists
The development of NK1 receptor antagonists has revolutionized the management of CINV.[7] Aprepitant was the first-in-class NK1 receptor antagonist to receive FDA approval for this indication.[8] Clinical trials have consistently demonstrated that the addition of an NK1 receptor antagonist to a standard antiemetic regimen of a 5-HT3 receptor antagonist and dexamethasone significantly improves the control of both acute and delayed CINV.[9][10]
Table 1: Efficacy of Aprepitant in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
| Outcome | Aprepitant Regimen | Standard Therapy | p-value | Reference |
| Overall Complete Response | 72.3% | 50.8% | <0.001 | [11] |
| Delayed Phase Complete Response | 74.2% | 42.5% | <0.001 | [11][12] |
| Acute Phase Complete Response | 89.2% | 79.5% | <0.001 | [11] |
| No Vomiting (Overall) | 71.9% | 52.0% | <0.001 | [11] |
Complete Response was defined as no vomiting and no use of rescue medication.
The SP-NK1R pathway is a key mediator of itch signaling.[13] The NK1 receptor antagonist serlopitant has been investigated for the treatment of chronic pruritus associated with various skin conditions. While it showed some promise in Phase 2 trials for pruritus associated with psoriasis and prurigo nodularis, it did not meet its primary endpoints in subsequent Phase 3 trials for prurigo nodularis.[9][14]
Table 2: Efficacy of Serlopitant in Phase 2 Clinical Trials for Pruritus
| Indication | Serlopitant Dose | Efficacy Endpoint | Result | p-value | Reference |
| Psoriasis | 5 mg daily | ≥4-point improvement on WI-NRS at week 8 | 33.3% vs 21.1% (placebo) | 0.028 | [14] |
| Prurigo Nodularis | 5 mg daily | % reduction in pruritus severity (VAS) at 8 weeks | 48% vs 26% (placebo) | <0.05 | [13] |
| Epidermolysis Bullosa | - | ≥3-point reduction on NRS | 43% vs 14% (placebo) | 0.35 | [15] |
WI-NRS: Worst Itch Numeric Rating Scale; VAS: Visual Analog Scale; NRS: Numeric Rating Scale.
Emerging preclinical evidence suggests a role for the SP/NK1R system in cancer progression.[8] NK1 receptor antagonists have demonstrated antitumor effects in vitro and in vivo, including the inhibition of tumor cell proliferation and the induction of apoptosis.[4][7] The antagonist L-733,060 has shown efficacy in a murine preclinical model of osteosarcoma.[7]
Table 3: Preclinical Efficacy of L-733,060 in Osteosarcoma
| Model | Treatment | Outcome | Result | Reference |
| Murine Xenograft | L-733,060 | Decrease in tumor volume | Significant reduction | [7] |
| In vitro (MG-63 cells) | L-733,060 + Chemotherapy | Increased anticancer activity | Synergistic effect | [7] |
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), triggering downstream signaling cascades such as the MAPK/ERK pathway.[1][3]
The Neurokinin-2 (NK2) Receptor: Targeting Gut Motility and Inflammation
The NK2 receptor and its endogenous ligand, NKA, are predominantly located in the periphery, particularly in the smooth muscle of the gastrointestinal, respiratory, and genitourinary tracts.[16] This distribution highlights their potential as targets for diseases affecting these systems.[13][16]
Therapeutic Applications of NK2 Receptor Antagonists
NK2 receptor antagonists have been investigated for the treatment of IBS, particularly the diarrhea-predominant subtype (IBS-D), due to their ability to modulate intestinal motility and visceral hypersensitivity.[17] Nepadutant and ibodutant are two selective NK2 receptor antagonists that have been evaluated in clinical trials. While nepadutant showed promise in early studies, the results for ibodutant in Phase 3 trials were not consistently positive.[18][19]
Table 4: Clinical Trial Data for NK2 Receptor Antagonists in IBS-D
| Drug | Phase | Primary Endpoint | Key Finding | Reference |
| Nepadutant | Phase 2 | Reduction of NKA-induced GI motility changes | 8 mg IV reversed motility changes | [19] |
| Ibodutant | Phase 3 | Overall IBS symptom relief | No significant difference compared to placebo | [19] |
NK2 Receptor Signaling Pathway
Similar to the NK1 receptor, the NK2 receptor is a GPCR that primarily signals through the Gαq/11 pathway, leading to the activation of PLC and the subsequent generation of IP3 and DAG. This results in increased intracellular calcium and the activation of PKC, which in smooth muscle cells, contributes to contraction.
The Neurokinin-3 (NK3) Receptor: A Novel Approach for CNS Disorders
The NK3 receptor, with its preferred ligand NKB, is highly expressed in the central nervous system.[18] Its role in modulating various neurotransmitter systems has made it a target for CNS disorders, including schizophrenia and menopausal vasomotor symptoms.[11][18]
Therapeutic Applications of NK3 Receptor Antagonists
NK3 receptor antagonists have been investigated as a novel therapeutic approach for schizophrenia, with the potential to address both positive and negative symptoms with a favorable side-effect profile compared to existing antipsychotics.[20] Osanetant and talnetant are two NK3 receptor antagonists that have shown some positive results in early clinical trials.[3][21]
Table 5: Early Clinical Trial Data for NK3 Receptor Antagonists in Schizophrenia
| Drug | Phase | Key Finding | Reference |
| Osanetant | Phase 2 | Showed therapeutic benefit in a meta-trial | [3][21] |
| Talnetant | Phase 2 | Showed significant antipsychotic effects | [3] |
NK3 Receptor Signaling Pathway
The NK3 receptor, like the other neurokinin receptors, is a GPCR that couples to Gαq/11. Its activation by NKB initiates the PLC-IP3/DAG signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. In the CNS, this signaling pathway modulates the release of various neurotransmitters.
Experimental Protocols
The characterization of neurokinin receptor antagonists relies on a suite of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Assays
This assay determines the affinity (Ki) of a test compound for a neurokinin receptor.[2][22]
Materials:
-
Cell membranes expressing the target neurokinin receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1R)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to induce or block receptor internalization upon agonist stimulation.[23]
Materials:
-
Cells stably expressing a tagged neurokinin receptor (e.g., NK1R-GFP)
-
Agonist (e.g., Substance P)
-
Test compounds (antagonists)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Pre-incubate the cells with the test antagonist at various concentrations.
-
Agonist Stimulation: Add the agonist to stimulate receptor internalization.
-
Imaging: Acquire images of the cells at different time points using a fluorescence microscope.
-
Quantification: Quantify the degree of receptor internalization by measuring the redistribution of the fluorescent signal from the cell surface to intracellular vesicles.
In Vivo Models
The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs due to its robust emetic response to various stimuli.[24]
Procedure:
-
Acclimatization: Acclimate the ferrets to the experimental conditions.
-
Emetogen Administration: Administer an emetogenic agent (e.g., cisplatin) to induce retching and vomiting.
-
Test Compound Administration: Administer the neurokinin receptor antagonist at various doses before or after the emetogen.
-
Observation: Observe the animals for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the emetic responses in the treated groups to the vehicle control group to determine the anti-emetic efficacy of the test compound.
Future Directions and Conclusion
Neurokinin receptor antagonists represent a promising class of therapeutic agents with diverse clinical applications. The success of NK1 receptor antagonists in CINV has paved the way for their exploration in other indications. While the clinical development of NK2 and NK3 receptor antagonists has faced some challenges, the strong preclinical rationale for their use in conditions like IBS and schizophrenia warrants continued investigation. Future research should focus on developing more selective and potent antagonists with improved pharmacokinetic profiles. Furthermore, a deeper understanding of the complex interplay between the different neurokinin receptors and their signaling pathways will be crucial for identifying novel therapeutic opportunities and for the development of next-generation neurokinin receptor blockers. This guide provides a foundational understanding of the current landscape and the methodologies required to advance this exciting field of drug discovery.
References
- 1. Neurokinin-1 Receptor Antagonists as Therapeutic Agent for Osteosarcoma | Encyclopedia MDPI [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antitumor activity of neurokinin-1 receptor antagonists in MG-63 human osteosarcoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signals for nausea and emesis: Implications for models of upper gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Menlo’s Serlopitant for Prurigo Nodularis Itching Flunks Two Phase III Trials - BioSpace [biospace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of Aprepitant-containing triple therapy for the prevention and treatment of chemotherapy-induced nausea and vomiting: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Menlo Therapeutics Announces Successful Pruritus Reduction Results from Phase 2 Serlopitant Trial (TCP-102) in 127 Subjects With Prurigo Nodularis [prnewswire.com]
- 14. Serlopitant for psoriatic pruritus: A phase 2 randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of a neurokinin-1 receptor antagonist for the treatment of chronic itch in patients with epidermolysis bullosa: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpp.krakow.pl [jpp.krakow.pl]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. innoprot.com [innoprot.com]
- 24. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
The Role of Tachykinin NK1 Receptor Antagonists in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogenic inflammation is a complex physiological process orchestrated by the peripheral release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and immune cell recruitment. A key mediator in this cascade is Substance P (SP), which exerts its pro-inflammatory effects primarily through the tachykinin neurokinin-1 (NK1) receptor. Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of the impact of two potent and selective non-peptide NK1 receptor antagonists, L-733,060 and L-703,606, on neurogenic inflammation. It details their mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. While the initial query referenced "L-703014," literature analysis strongly suggests a typographical error, as this compound is primarily documented as a fibrinogen receptor antagonist. The structurally and functionally related "L-" series compounds, L-733,060 and L-703,606, are highly pertinent to the topic of neurogenic inflammation and are the focus of this guide.
Introduction to Neurogenic Inflammation and the Tachykinin NK1 Receptor
Neurogenic inflammation is a neurally driven inflammatory response initiated by the activation of primary sensory neurons. Noxious stimuli trigger the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons. SP, an undecapeptide, is a potent mediator of inflammation, binding with high affinity to the G-protein coupled tachykinin NK1 receptor. The activation of the NK1 receptor on various cell types, including endothelial and immune cells, initiates a cascade of intracellular signaling events that underpin the cardinal signs of inflammation.
Mechanism of Action: L-733,060 and L-703,606 as NK1 Receptor Antagonists
L-733,060 and L-703,606 are potent and selective, non-peptide competitive antagonists of the tachykinin NK1 receptor. By binding to the NK1 receptor, these molecules prevent the binding of Substance P, thereby inhibiting its downstream pro-inflammatory effects. This blockade effectively mitigates the key events of neurogenic inflammation, including vasodilation and plasma protein extravasation.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of L-733,060 and L-703,606 in various preclinical models of neurogenic inflammation.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Preparation | Ki (nM) |
| L-733,060 | Human NK1 | CHO Cells | Recombinant | 0.8[1] |
Table 2: In Vivo Inhibition of Neurogenic Plasma Extravasation
| Compound | Model | Species | Tissue | Induction Method | Route of Administration | ID50 |
| L-733,060 | Neurogenic Inflammation | Rat | Dura Mater | Electrical Stimulation of Trigeminal Nerve | Intravenous (i.v.) | 212 ± 19 µg/kg[1] |
| L-703,606 | Inflammatory Edema | Rat | Masseter Muscle | Mustard Oil Injection | Intramuscular (i.m.) | - |
Note: While a specific ID50 was not provided for L-703,606 in the mustard oil model, the study confirmed its ability to block edema formation.
Key Experimental Protocols
Electrical Stimulation-Induced Plasma Extravasation in Rat Dura Mater
This in vivo model is used to quantify neurogenic inflammation in a tissue relevant to migraine pathophysiology.
Objective: To assess the ability of a test compound to inhibit plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal nerve.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral vein is cannulated for intravenous administration of compounds and a fluorescent dye (e.g., Evans blue) that binds to plasma albumin.
-
Surgical Procedure: A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is placed on the ganglion.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated (e.g., 5 Hz, 0.5 ms duration, 20 V for 5 minutes). This stimulation causes the release of neuropeptides from sensory nerve endings in the dura mater.
-
Quantification of Extravasation:
-
Following stimulation, the animal is perfused to remove intravascular dye.
-
The dura mater is dissected, and the amount of extravasated Evans blue dye is extracted using a solvent (e.g., formamide).
-
The concentration of the dye is then quantified spectrophotometrically.
-
-
Treatment Protocol: The test compound (e.g., L-733,060) is administered intravenously at various doses prior to the electrical stimulation. The dose-dependent inhibition of plasma extravasation is then calculated to determine the ID50.
Mustard Oil-Induced Edema in the Rat Masseter Muscle
This model is used to study neurogenic inflammation in skeletal muscle tissue.
Objective: To evaluate the effect of a test compound on edema formation induced by the inflammatory irritant, mustard oil.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: A solution of mustard oil (allyl isothiocyanate), typically 20% in mineral oil, is injected into the masseter muscle.
-
Quantification of Edema:
-
At a specified time point after injection (e.g., 30 minutes), the animals are euthanized.
-
The injected masseter muscle and the contralateral (non-injected) muscle are dissected and weighed.
-
The extent of edema is calculated as the percentage weight difference between the injected and non-injected muscles.
-
-
Treatment Protocol: The test compound (e.g., L-703,606) is administered, often as a local intramuscular injection, prior to the mustard oil injection. The reduction in edema is then compared to a vehicle-treated control group.
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the point of intervention for NK1 receptor antagonists.
Caption: Substance P/NK1 Receptor Signaling Pathway in Neurogenic Inflammation.
Caption: Experimental Workflow for Inhibition of Neurogenic Plasma Extravasation.
Conclusion
The tachykinin NK1 receptor antagonists L-733,060 and L-703,606 have demonstrated significant efficacy in preclinical models of neurogenic inflammation. Their ability to potently and selectively block the action of Substance P at the NK1 receptor translates to a marked reduction in key inflammatory endpoints such as plasma extravasation and edema. The data and protocols presented in this guide underscore the therapeutic potential of targeting the Substance P/NK1 receptor pathway and provide a foundational resource for researchers and drug development professionals working in the field of inflammatory diseases. Further investigation into the dose-response relationships and efficacy of these compounds in a broader range of neurogenic inflammation models is warranted to fully elucidate their clinical potential.
References
The Architecture of Defense: A Technical Guide to Piperidine-Based NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical structure, synthesis, and biological evaluation of piperidine-based neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, the NK1 receptor has emerged as a significant therapeutic target, with piperidine-containing molecules forming a cornerstone of antagonist development.
The Piperidine Core: A Scaffold for Potent NK1 Antagonism
The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold for the design of potent and selective NK1 receptor antagonists. The general structure of these antagonists often features a 4,4-disubstituted piperidine core, which allows for the precise spatial orientation of key pharmacophoric elements.
Key structural features contributing to high affinity for the NK1 receptor include:
-
A 3,5-disubstituted benzyl ether side chain: This moiety is crucial for high affinity, with the 3,5-bis(trifluoromethyl)benzyl ether being an optimal and highly lipophilic group.[1]
-
Substituents on the piperidine nitrogen: This position tolerates a wide range of functional groups, including acyl and sulfonyl derivatives, without compromising high affinity.[1]
-
Stereochemistry: The stereochemical configuration of substituents on the piperidine ring is critical for potent antagonist activity.
Prominent examples of piperidine-based NK1 antagonists include Aprepitant and Casopitant, both of which have been developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Mapping the Molecular Battleground: NK1 Receptor Signaling
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As a GPCR, the NK1 receptor primarily couples to Gq and Gs heterotrimeric G-proteins.[2] Activation of these G-proteins leads to the stimulation of downstream effector enzymes and the generation of second messengers, ultimately resulting in a physiological response. Piperidine-based antagonists act by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting this signaling cascade.
Assembling the Arsenal: Synthesis of Piperidine-Based NK1 Antagonists
The synthesis of piperidine-based NK1 antagonists often involves multi-step sequences that require careful control of stereochemistry. Below is a representative synthetic approach for a 4,4-disubstituted piperidine core, a common feature in many potent NK1 antagonists.
Experimental Protocol: Synthesis of a 4,4-Disubstituted Piperidine Intermediate
This protocol describes a general method for the synthesis of a key intermediate for 4,4-disubstituted piperidine NK1 antagonists.
Step 1: Synthesis of 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl-1-tert-butoxycarbonylpiperidine
-
Materials: 4-Hydroxy-4-phenyl-1-tert-butoxycarbonylpiperidine, sodium hydride (60% dispersion in mineral oil), 3,5-bis(trifluoromethyl)benzyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 4-hydroxy-4-phenyl-1-tert-butoxycarbonylpiperidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portionwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Step 2: Deprotection of the Boc Group
-
Materials: 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl-1-tert-butoxycarbonylpiperidine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
-
This deprotected intermediate can then be further functionalized at the piperidine nitrogen to synthesize a variety of NK1 antagonists.
Quantifying the Potency: Biological Evaluation
The biological activity of synthesized piperidine-based NK1 antagonists is primarily assessed through in vitro binding assays to determine their affinity for the NK1 receptor. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of a compound's potency.
Data Presentation: Potency of Piperidine-Based NK1 Antagonists
| Compound | Scaffold | hNK1 IC50 (nM) | hNK1 Ki (nM) |
| Aprepitant | Morpholine derivative | - | - |
| Casopitant | Piperidine derivative | - | - |
| L-733,060 | 2-phenylpiperidine derivative | - | - |
| Compound 12[1] | 4,4-disubstituted piperidine | 0.95 | - |
| Compound 38 (Acyl derivative)[1] | 4,4-disubstituted piperidine | 5.3 | - |
| Compound 39 (Sulfonyl derivative)[1] | 4,4-disubstituted piperidine | 5.7 | - |
Note: A comprehensive table with more data points would require a dedicated literature search and compilation.
Experimental Protocol: Radioligand Binding Assay for NK1 Receptor
This protocol outlines a standard method for determining the binding affinity of test compounds to the human NK1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]Substance P.
-
Test compounds (piperidine-based NK1 antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled NK1 antagonist (e.g., aprepitant).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Workflow: From Synthesis to Evaluation
The development of piperidine-based NK1 antagonists follows a structured workflow, from the initial synthesis of the core scaffold to the final biological evaluation.
Structure-Activity Relationship (SAR): A Logical Approach
The development of potent piperidine-based NK1 antagonists is guided by a systematic exploration of the structure-activity relationship (SAR). This involves modifying different parts of the molecule and assessing the impact on its biological activity.
This technical guide provides a foundational understanding of the chemical structure, synthesis, and evaluation of piperidine-based NK1 antagonists. The continued exploration of this chemical space holds promise for the development of novel therapeutics targeting a range of disorders mediated by the NK1 receptor.
References
- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with NK-1 Receptor Antagonists
A Note on L-703014: Initial searches for "this compound" suggest a likely typographical error, as the predominant body of research points to the closely related and well-documented neurokinin-1 (NK-1) receptor antagonists, L-733,060 and L-732,138 . This document will focus on these compounds, along with the clinically approved NK-1 receptor antagonist aprepitant , which are extensively studied in in vivo animal models for their roles in cancer, inflammation, and neuroscience.
Introduction to NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists are a class of compounds that block the binding of Substance P (SP), a neuropeptide involved in a wide array of physiological and pathological processes.[1][2] The SP/NK-1R signaling system is implicated in pain transmission, inflammation, mood regulation, and the proliferation and metastasis of cancer cells.[3][4] Consequently, NK-1 receptor antagonists are valuable research tools and potential therapeutic agents for a variety of diseases.
Mechanism of Action
The primary mechanism of action for L-733,060, L-732,138, and aprepitant is the competitive inhibition of Substance P binding to the NK-1 receptor, a G protein-coupled receptor.[1][5] This blockade disrupts downstream signaling cascades that promote cell survival, proliferation, migration, and angiogenesis.[3][6]
Signaling Pathways Affected by NK-1 Receptor Antagonism
The binding of Substance P to the NK-1 receptor activates several key signaling pathways. By blocking this interaction, NK-1 receptor antagonists can modulate these pathways to achieve their therapeutic effects.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Dissolution and Administration of NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Neurokinin-1 (NK1) receptor antagonists for both in vitro and in vivo research. The information is intended to guide researchers in preparing these compounds for various experimental settings.
Introduction
Neurokinin-1 (NK1) receptor antagonists are a class of compounds that block the activity of the NK1 receptor, the primary receptor for the neuropeptide Substance P. This interaction is implicated in numerous physiological processes, including emesis, pain, inflammation, and mood disorders. Consequently, NK1 receptor antagonists are valuable tools in both basic research and clinical drug development. Many of these antagonists, however, exhibit poor aqueous solubility, presenting challenges for their dissolution and administration in experimental models. These protocols offer guidance on overcoming these challenges to ensure accurate and reproducible results.
Data Presentation: Solubility of Common NK1 Receptor Antagonists
The following table summarizes the solubility of several common NK1 receptor antagonists in frequently used laboratory solvents. This information is crucial for the preparation of stock solutions and subsequent dilutions for experimental use.
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| Aprepitant | DMSO | ~16 mg/mL[1] | ~30 mM | Sonication may be required for complete dissolution.[2] |
| 100 mM[3] | ||||
| 107 mg/mL[2] | ~200.21 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] | ||
| Ethanol | ~3 mg/mL[1] | ~5.6 mM | ||
| 10 mM[3] | ||||
| DMF | ~25 mg/mL[1] | ~46.8 mM | Purge with an inert gas.[1] | |
| DMF:PBS (1:2, pH 7.2) | ~0.33 mg/mL[1] | ~0.62 mM | Prepare fresh; do not store aqueous solutions for more than one day.[1] | |
| Water | Practically insoluble[4] | |||
| Fosaprepitant | Water | Freely soluble[5] | Fosaprepitant is a water-soluble prodrug of aprepitant.[5] | |
| Maropitant | DMSO | 25 mg/mL[6] | 53.34 mM | Ultrasonic and warming to 60°C may be necessary.[6] |
| Water | Maropitant free base is poorly soluble in water, but can be formulated as an aqueous solution with citric acid and β-cyclodextrin.[7][8][9][10] | |||
| Netupitant | DMSO | 5.79 mg/mL[11] | 10.01 mM | Sonication is recommended.[11] |
| 9.09 mg/mL[12] | 15.71 mM | Ultrasonic and warming to 60°C may be necessary. Use fresh DMSO.[12] | ||
| Rolapitant | Water | Rolapitant is administered orally as tablets or as an intravenous injectable emulsion.[13][14] | ||
| Casopitant | Data not readily available | Currently under investigation.[13] |
Experimental Protocols
Dissolution of NK1 Receptor Antagonists for In Vitro Studies
Objective: To prepare a high-concentration stock solution of a poorly soluble NK1 receptor antagonist for use in cell-based assays. This protocol uses Aprepitant as an example.
Materials:
-
Aprepitant powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol:
-
Preparation of Stock Solution (e.g., 10 mM Aprepitant in DMSO):
-
In a sterile, amber microcentrifuge tube or glass vial, weigh out the appropriate amount of Aprepitant powder. For a 1 mL stock of 10 mM Aprepitant (MW: 534.43 g/mol ), this would be 5.34 mg.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control in your experiments with the same final concentration of DMSO.
-
Administration of NK1 Receptor Antagonists in In Vivo Models
The choice of administration route and vehicle depends on the specific antagonist, the experimental model, and the desired pharmacokinetic profile.
1. Oral Gavage (for poorly soluble compounds)
Objective: To administer a suspension of an NK1 receptor antagonist orally to a rodent. This protocol uses Aprepitant as an example.
Materials:
-
Aprepitant powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 0.5% CMC-Na in PBS pH 7.4[15])
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)[16]
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% methylcellulose) by slowly adding the powder to sterile water while stirring until a uniform suspension is formed.
-
Suspension Preparation:
-
Calculate the required amount of Aprepitant and vehicle based on the desired dose and the number of animals. A typical oral gavage volume for a mouse is 5-10 mL/kg.[17]
-
Levigate the Aprepitant powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to create a homogenous suspension. Alternatively, a homogenizer can be used.
-
-
Administration:
-
Gently restrain the animal.[16]
-
Measure the correct length for the gavage needle (from the corner of the mouth to the last rib) and mark it.[12][18]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.[12]
-
Administer the suspension slowly.[18]
-
Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.[16]
-
2. Intraperitoneal (IP) Injection
Objective: To administer an NK1 receptor antagonist into the peritoneal cavity of a rodent.
Materials:
-
NK1 receptor antagonist solution/suspension
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)[9]
-
70% ethanol for disinfection
Protocol:
-
Preparation: Prepare the NK1 receptor antagonist in a suitable vehicle. For some antagonists, this may be a solution in saline or a suspension in a vehicle like 0.5% methylcellulose.
-
Administration:
-
Restrain the animal in a supine position with the head tilted downwards.[10]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.[9]
-
Aspirate to ensure no fluid or blood is drawn back.[10]
-
Inject the solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
3. Subcutaneous (SC) Injection
Objective: To administer an NK1 receptor antagonist under the skin of a rodent.
Materials:
-
NK1 receptor antagonist solution/suspension
-
Sterile syringes and needles (e.g., 25-27G for mice)[19]
-
70% ethanol for disinfection
Protocol:
-
Preparation: Formulate the NK1 receptor antagonist in a suitable vehicle. For example, Maropitant citrate has been dissolved in saline (2 mg/mL) for subcutaneous administration in mice.[13] For poorly soluble compounds, a vehicle such as 10% DMSO in corn oil can be used.[6]
-
Administration:
-
Grasp the loose skin over the back of the neck or flank to form a "tent".[19]
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the body.[19]
-
Aspirate to check for blood.
-
Inject the solution/suspension.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
4. Intravenous (IV) Injection
Objective: To administer a water-soluble NK1 receptor antagonist directly into the bloodstream. This is typically done with water-soluble prodrugs like Fosaprepitant.
Materials:
-
Fosaprepitant for injection (lyophilized powder)
-
0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Infusion bag (if applicable)
Protocol (based on clinical preparation for preclinical adaptation):
-
Reconstitution: Aseptically inject a specified volume of 0.9% Sodium Chloride Injection into the vial containing the lyophilized Fosaprepitant powder. Swirl gently to dissolve.[20][21]
-
Dilution (for infusion): For a controlled infusion, the reconstituted solution can be further diluted in an infusion bag with 0.9% Sodium Chloride Injection to the desired final concentration.[20][21]
-
Administration: Administer via a tail vein in rodents. This procedure requires proper training and technique to ensure successful administration.
Mandatory Visualization
NK1 Receptor Signaling Pathway
The binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. NL2015865B1 - Maropitant Formulation. - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. data.epo.org [data.epo.org]
- 10. ES2873376T3 - Formulation of maropitant - Google Patents [patents.google.com]
- 11. Netupitant | Neurokinin receptor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Compatibility and Stability of Rolapitant Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US9913853B2 - Stabilized liquid fosaprepitant formulations - Google Patents [patents.google.com]
- 19. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neurokinin-1 (NK1) Antagonists in Pain Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical component in the transmission and modulation of pain signals.[1][2] Substance P is released from primary afferent neurons in response to noxious stimuli, activating NK1 receptors in the central nervous system and periphery to promote pain, inflammation, and stress responses.[1][3] Consequently, NK1 receptor antagonists have been a focal point of pain research for their potential as novel analgesics.[1][4] These compounds have shown efficacy in various preclinical models of inflammatory and neuropathic pain.[5][6] This document provides detailed application notes and experimental protocols for the use of NK1 antagonists in common pain research models.
Data Presentation: Efficacy of NK1 Antagonists in Preclinical Pain Models
The following tables summarize the quantitative data on the efficacy of various NK1 receptor antagonists in different animal models of pain.
Table 1: Efficacy of NK1 Antagonists in Inflammatory Pain Models
| NK1 Antagonist | Pain Model | Species | Dose | Route of Administration | Primary Efficacy Endpoint | % Reduction in Hyperalgesia/Allodynia | Reference |
| Aprepitant | Formalin-induced pain (late phase) | Mouse | 10 mg/kg | Intraperitoneal | Paw licking/biting time | Significant reduction | [6] |
| CI-1021 | Formalin-induced pain (late phase) | Mouse | 3 mg/kg | Subcutaneous | Paw licking/biting time | Dose-dependent blockade | [5] |
| SR 140333 | Formalin-induced pain (both phases) | Rat | 3 mg/kg | Systemic | Orofacial formalin response | ~50% reduction | [7] |
| GR 82334 | MIA-induced osteoarthritis | Rat | Not specified | Intra-articular | Paw withdrawal threshold | Significant prevention of reduction | [8] |
| L-733,060 | CFA-induced thermal hyperalgesia | Rat | 10 pmol | Microinjection into RVM | Paw withdrawal latency | Reversal of hyperalgesia | [9] |
| SR140333B | Carrageenan-induced heat hyperalgesia | Rat | 3 mg/kg | Systemic | Orofacial heat hyperalgesia | Significant reduction | [7] |
Table 2: Efficacy of NK1 Antagonists in Neuropathic Pain Models
| NK1 Antagonist | Pain Model | Species | Dose | Route of Administration | Primary Efficacy Endpoint | % Reduction in Hyperalgesia/Allodynia | Reference |
| CI-1021 | Chronic Constriction Injury (CCI) | Rat | 10-100 mg/kg | Subcutaneous | Static allodynia | Blocked hypersensitivity | [5] |
| CI-1021 | Chronic Constriction Injury (CCI) | Guinea Pig | 0.1 mg/kg | Oral | Hypersensitivity | Blocked hypersensitivity | [5] |
| SR140333B | Infraorbital nerve constriction | Rat | 3 mg/kg | Systemic | Heat hyperalgesia | Abolished hyperalgesia | [7] |
| RP67580 | Spared Nerve Injury (SNI) | Rat | 0.3 nmol | Intrathecal | Mechanical allodynia | Prevented naltrexone-induced allodynia | [10] |
| Hybrid Opioid/NK1 Antagonist | Chronic Constriction Injury (CCI) | Mouse | 1 μg | Intrathecal | Mechanical allodynia (von Frey) | Robust and long-lasting alleviation | [11] |
| CP-99,994 | Post-surgical pain | Mouse | 30 mg/kg | Not specified | Mechanical allodynia | Significant reduction | [12] |
Experimental Protocols
Assessment of Inflammatory Pain: The Formalin Test
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation between acute nociceptive pain and inflammatory pain.
Materials:
-
NK1 receptor antagonist of choice (e.g., CI-1021, SR 140333)
-
Vehicle control (e.g., saline, DMSO)
-
5% formalin solution
-
Experimental animals (mice or rats)
-
Observation chambers
-
Syringes for subcutaneous or intraperitoneal injection
-
Microsyringe for formalin injection
Procedure:
-
Acclimatize animals to the observation chambers for at least 15-30 minutes before the experiment.
-
Administer the NK1 antagonist or vehicle at the desired dose and route of administration at a predetermined time before formalin injection.
-
Inject 20-50 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-10 minutes post-formalin) representing acute nociception, and the late phase (10-45 minutes post-formalin) reflecting inflammatory pain.[5]
-
Compare the nociceptive behaviors between the NK1 antagonist-treated group and the vehicle-treated group for both phases.
Assessment of Neuropathic Pain: Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a state where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The von Frey test is used to quantify the threshold for mechanical stimulation.
Materials:
-
NK1 receptor antagonist of choice (e.g., CI-1021, RP67580)
-
Vehicle control
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Experimental animals with induced neuropathy (e.g., Chronic Constriction Injury - CCI model)
Procedure:
-
Acclimatize the animals to the testing environment by placing them on the elevated mesh platform in individual chambers for 15-30 minutes.
-
Administer the NK1 antagonist or vehicle at the appropriate dose and route.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and progressing to filaments of higher force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[13]
-
Assess the withdrawal threshold at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
Compare the withdrawal thresholds between the NK1 antagonist-treated group and the vehicle-treated group.
Assessment of Thermal Hyperalgesia: Hot Plate Test
The hot plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.[14]
Materials:
-
NK1 receptor antagonist of choice
-
Vehicle control
-
Hot plate apparatus with adjustable temperature
-
Experimental animals
Procedure:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-56°C).[14]
-
Administer the NK1 antagonist or vehicle to the animals.
-
At a predetermined time after drug administration, place the animal on the hot plate.
-
Start a timer and observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.[14]
-
Record the latency to the first nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[14]
-
Compare the response latencies between the NK1 antagonist-treated group and the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway in Pain Transmission.
Caption: General Experimental Workflow for In Vivo Pain Studies.
Caption: Logical Relationship of NK1 Antagonism and Analgesia.
References
- 1. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 and opioid receptors: relationships and interactions in nervous system [transpopmed.org]
- 3. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain [epain.org]
- 7. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Properties of Opioid/NK1 Multitarget Ligands with Distinct in Vitro Profiles in Naive and Chronic Constriction Injury Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for assessing mechanical allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Measuring the Binding Affinity of L-703,014 to NK1 Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the binding affinity of the non-peptide antagonist L-703,014 to the Neurokinin-1 (NK1) receptor. The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists like L-703,014 are of significant interest in drug development.
Accurate determination of binding affinity is crucial for characterizing the pharmacological profile of compounds like L-703,014. This document outlines the principles and detailed methodologies for several key techniques used to quantify ligand-receptor interactions.
Data Presentation: Binding Affinities of Ligands to the NK1 Receptor
| Compound/Ligand | Receptor Species | Assay Type | Ki (nM) | IC50 (nM) | Kd (nM) | Cell/Tissue Type |
| Substance P | Human | Competition | - | - | 0.04 ± 0.03 (high affinity site), 1.5 ± 0.7 (low affinity site)[1] | CHO cells expressing human NK1 receptor |
| [3H]-Substance P | Rat | Saturation | - | - | 0.33 ± 0.13 | Transfected CHO cells |
| Aprepitant | Human | Competition | ~1 | - | - | - |
| L-733,060 | Human | Competition | - | - | - | - |
| L-703,606 | Human | Competition | - | 2[1] | - | CHO cells expressing human NK1 receptor |
| [125I]L-703,606 | Human | Saturation | - | - | 0.3[1] | CHO cells expressing human NK1 receptor |
| RP 67580 | Rat | Competition | - | - | 1.22 ± 0.27 | Transfected CHO cells |
Note: The binding affinity of a ligand can vary depending on the assay conditions, radioligand used, and the cell or tissue source of the receptor.
Experimental Protocols
The following are detailed protocols for commonly used methods to determine the binding affinity of ligands to the NK1 receptor.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and reproducibility. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
-
Homogenization: Homogenize cultured cells or dissected tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.
This assay measures the ability of an unlabeled compound (the "competitor," e.g., L-703,014) to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Prepared cell membranes expressing NK1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: e.g., [3H]-Substance P or a suitable radiolabeled NK1 antagonist
-
Unlabeled Ligand (for non-specific binding): A high concentration of Substance P or another known NK1 receptor ligand
-
Test Compound: L-703,014 at various concentrations
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and a scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding (NSB): Add a saturating concentration of unlabeled ligand, the fixed concentration of radioligand, and the membrane preparation.
-
Competitive Binding: Add varying concentrations of L-703,014, the fixed concentration of radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of L-703,014.
-
Determine the IC50 value (the concentration of L-703,014 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
This assay is used to determine the affinity (Kd) of a radioligand for the receptor and the total number of receptors (Bmax) in the membrane preparation.
Protocol:
-
Assay Setup: In a 96-well plate, incubate a constant amount of the membrane preparation with increasing concentrations of the radioligand. For each concentration of radioligand, a parallel set of tubes containing a saturating concentration of an unlabeled ligand should be included to determine non-specific binding.
-
Incubation, Filtration, and Quantification: Follow the same procedure as for the competition binding assay.
-
Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand. The resulting hyperbolic curve can be analyzed using non-linear regression to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).
-
Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive alternative for measuring binding affinity and are amenable to high-throughput screening.
Principle: FP is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, such as the NK1 receptor, its rotation slows down, leading to an increase in the polarization of the emitted light.
General Protocol:
-
Reagents:
-
A fluorescently labeled version of an NK1 receptor ligand (tracer).
-
Membrane preparation containing NK1 receptors.
-
L-703,014 as the competitor.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, incubate the fluorescent tracer with the NK1 receptor membranes in the presence of varying concentrations of L-703,014.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The displacement of the fluorescent tracer by L-703,014 will result in a decrease in fluorescence polarization. The IC50 value can be determined by plotting the change in polarization against the concentration of L-703,014.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One interacting molecule (e.g., the NK1 receptor) is immobilized on the chip, and the other (e.g., L-703,014) is flowed over the surface. The binding and dissociation events are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).
General Protocol:
-
Immobilization: Immobilize purified NK1 receptors onto the surface of an SPR sensor chip.
-
Binding Analysis: Inject different concentrations of L-703,014 in solution over the sensor chip surface and monitor the change in the SPR signal (response units) over time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound L-703,014.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The binding of an agonist like Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Simplified signaling pathway of the NK1 receptor upon agonist binding.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the Ki of a test compound like L-703,014.
Caption: Workflow for a radioligand competition binding assay.
References
Application Notes and Protocols for Long-Term Storage of L-Series Compounds (L-Amino Acids)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-series compounds, primarily referring to the naturally occurring L-isomers of amino acids, are fundamental building blocks in pharmaceutical research and development. The integrity and purity of these compounds are paramount for the validity and reproducibility of experimental results. Improper storage can lead to degradation, compromising their chemical and physical properties. These application notes provide best practices for the long-term storage of L-amino acids and detailed protocols for assessing their stability.
Best Practices for Long-Term Storage
The primary goal of long-term storage is to minimize chemical degradation, such as oxidation, hydrolysis, and photolysis, as well as physical changes.[1] The stability of L-amino acids is highly dependent on their specific structure, whether they are in solid form or in solution, and the environmental conditions.
Storage of Lyophilized (Solid) L-Amino Acids
Lyophilized L-amino acids are generally stable for years when stored under optimal conditions.
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[2] Storing at room temperature (15-25°C) is suitable for short durations, but prolonged exposure can lead to degradation.[2]
-
Humidity: L-amino acids should be stored in a dry environment, ideally in a desiccator, to prevent moisture absorption, which can lead to clumping and degradation.[2] For L-Lysine HCl, relative humidity should be kept below 60%.[2]
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodecomposition.[1]
-
Atmosphere: For amino acids susceptible to oxidation, such as Methionine, Cysteine, and Tryptophan, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Container: Use airtight containers with secure seals to prevent exposure to moisture and air.
Storage of L-Amino Acid Solutions
L-amino acid solutions are significantly less stable than their solid counterparts. It is always recommended to prepare solutions fresh. If storage is necessary, the following conditions should be met:
-
Temperature: Store solutions at 2-8°C for short-term use (up to one week). For longer durations, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
-
pH: The pH of the solution can significantly impact stability. A slightly acidic pH is generally preferred to minimize degradation.
-
Sterility: Use sterile solvents and containers to prevent microbial growth, which can degrade the amino acids.
Quantitative Stability Data
The stability of L-amino acids varies depending on the specific amino acid and the storage conditions. The following tables summarize the shelf life and observed degradation under different conditions.
Table 1: Recommended Shelf Life of Solid L-Amino Acids under Optimal Conditions (-20°C, Dry, Dark)
| Amino Acid | Recommended Shelf Life | Key Storage Concern | Optimal Temperature Range |
| L-Lysine | 2-3 Years | Moisture Absorption | 15-30°C (short-term) |
| DL-Methionine | 3 Years | Oxidation (Air Exposure) | 5-30°C (short-term) |
| L-Threonine | 2 Years | Temperature Sensitivity | 5-25°C (short-term) |
Data compiled from Pangoo.biz.[2]
Table 2: Stability of Amino Acids in Dried Blood Spots (Stored for 1 year at +4°C then 4 years at room temperature)
| Stability Ranking (Most to Least Stable) |
| Aspartate |
| Isoleucine |
| Proline |
| Valine |
| Leucine |
| Tyrosine |
| Alanine |
| Phenylalanine |
| Threonine |
| Citrulline |
| Glutamate |
| Serine |
| Ornithine |
| Glycine |
| Asparagine |
| Lysine |
| Taurine |
| Tryptophan |
| Glutamine |
Arginine, histidine, and methionine showed significant degradation within the first year. Data from Dijkstra et al., 2023.[3][4]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is crucial to determine the shelf life and re-test period of L-amino acids, in line with ICH guidelines Q1A(R2).[5][6][7][8] This involves forced degradation studies and analysis using stability-indicating methods.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and pathways.[1][9][10]
Objective: To accelerate the degradation of an L-amino acid under various stress conditions to generate potential degradation products for analytical method validation.
Materials:
-
L-amino acid of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the L-amino acid in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the L-amino acid in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve the L-amino acid in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid L-amino acid to 80°C for 48 hours.
-
Photostability: Expose the solid L-amino acid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze the stressed samples using the analytical protocols described below.
High-Performance Liquid Chromatography (HPLC) Protocol for Stability-Indicating Assay
HPLC is a primary technique for separating and quantifying the parent L-amino acid and its degradation products.[11][12]
Objective: To develop a stability-indicating HPLC method for the quantification of an L-amino acid and its degradation products.
Materials and Equipment:
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (pH 7.4, 10 mM)
-
Mobile Phase B: Acetonitrile
-
L-amino acid standard and stressed samples
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve a known concentration of the L-amino acid standard and the stressed samples in the mobile phase. Filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution starting with 100% Mobile Phase A for 10 minutes, then a linear gradient to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the parent L-amino acid.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Calculate the percentage degradation of the L-amino acid in each stressed sample.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mass Spectrometry (MS) Protocol for Impurity Profiling
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing degradation products.[13][14][15][16]
Objective: To identify the molecular weights and structures of degradation products of an L-amino acid.
Materials and Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Volatile mobile phases (e.g., formic acid in water and acetonitrile)
-
L-amino acid standard and stressed samples
Procedure:
-
Sample Preparation: Prepare samples as described in the HPLC protocol, using volatile mobile phases.
-
LC-MS/MS Conditions:
-
Use chromatographic conditions similar to the HPLC method, ensuring compatibility with the MS detector.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Full scan for initial screening, followed by product ion scan (tandem MS) for structural elucidation of degradation products.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent L-amino acid and any degradation products.
-
Use the fragmentation patterns from the tandem MS data to propose structures for the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
NMR spectroscopy provides detailed structural information about the L-amino acid and its degradation products.[17][18][19][20][21]
Objective: To confirm the structure of the L-amino acid and elucidate the structure of its degradation products.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
L-amino acid standard and stressed samples
Procedure:
-
Sample Preparation: Dissolve the L-amino acid sample in a suitable deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to observe the proton signals.
-
Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity and aid in structural elucidation.
-
-
Data Analysis:
-
Assign the signals in the NMR spectra to the corresponding atoms in the L-amino acid structure.
-
Analyze the spectra of the stressed samples for the appearance of new signals and changes in existing signals, which indicate the formation of degradation products.
-
Use the chemical shifts, coupling constants, and 2D correlation data to determine the structure of the degradation products.
-
Signaling Pathways and Degradation Mechanisms
L-Leucine Degradation Pathway
L-Leucine, a branched-chain amino acid, undergoes a multi-step catabolic pathway primarily in the mitochondria. This pathway is crucial for energy production.
L-Leucine and mTOR Signaling Pathway
L-Leucine plays a critical role as a signaling molecule, particularly in the activation of the mTORC1 (mammalian target of rapamycin complex 1) pathway, which is a central regulator of cell growth and protein synthesis.[22][23][24][25][26][27]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of an L-amino acid.
Conclusion
The long-term stability of L-series compounds, specifically L-amino acids, is critical for their use in research and pharmaceutical development. By adhering to the best practices for storage outlined in these application notes and implementing robust stability testing programs using the detailed protocols provided, researchers can ensure the quality and integrity of these vital compounds. This will lead to more reliable and reproducible scientific outcomes.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pangoo.biz [pangoo.biz]
- 3. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 16. EP0750747B1 - Identification of amino acids by mass spectrometry - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dbt.univr.it [dbt.univr.it]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a multitude of physiological and pathological processes.[1][2][3] These include pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation.[2][4] Consequently, the development of selective NK1 receptor antagonists is a significant area of research for therapeutic interventions in these conditions.[4]
Upon binding Substance P, the NK1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][3] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which in turn modulates downstream pathways like the MAPK cascade.[5][6]
This document provides detailed protocols for a suite of in vitro and in vivo experiments designed to characterize the binding affinity, functional potency, and physiological efficacy of novel NK1 receptor antagonists.
NK1 Receptor Signaling Pathway
The primary signaling pathway activated by the NK1 receptor is crucial for understanding the mechanism of action for antagonists.
In Vitro Efficacy Testing
In vitro assays are fundamental for determining the affinity and functional potency of a test compound at the NK1 receptor.
Radioligand Binding Assays
These assays quantify the affinity of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.[2]
-
Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing the human or other species-specific NK1 receptor (e.g., HEK293 or CHO cells).[7][8]
-
Assay Buffer : Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.[7]
-
Reaction Setup : In a 96-well plate, add the following components:
-
50 µL of cell membrane preparation.
-
50 µL of a fixed concentration of radioligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) at a concentration near its dissociation constant (Kd).[2][7]
-
50 µL of varying concentrations of the unlabeled test antagonist.
-
For determining total binding, add 50 µL of assay buffer instead of the antagonist.
-
For determining non-specific binding, add 50 µL of a high concentration of an unlabeled, potent NK1 antagonist (e.g., 1 µM Aprepitant).[7]
-
-
Incubation : Incubate the plate at room temperature (or 4°C) for a defined period (e.g., 60-180 minutes) to reach equilibrium.[2]
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester to separate bound from free radioligand.[2][7]
-
Washing : Wash the filters multiple times with ice-cold assay buffer.
-
Quantification : Add scintillation fluid to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist. Determine the IC₅₀ (concentration of antagonist that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays measure the downstream consequences of NK1 receptor activation and are crucial for determining the potency of antagonists.[2] Since NK1R activation leads to the mobilization of intracellular calcium, this is a common and robust readout.[4][9]
-
Cell Culture : Seed cells stably expressing the NK1 receptor (e.g., CHO or HEK293 cells) into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[4][9]
-
Dye Loading : Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[4][10] Incubate for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation : Wash the cells to remove excess dye. Add varying concentrations of the test antagonist to the wells and pre-incubate for a specific period (e.g., 15-30 minutes).[4]
-
Fluorescence Measurement : Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader equipped with an injector.
-
Agonist Stimulation : Measure baseline fluorescence, then inject a fixed concentration of Substance P (typically an EC₈₀ concentration to provide a sufficient signal window) to stimulate the receptor.[4][11]
-
Data Recording : Continue to measure the fluorescence signal in real-time to record the change in intracellular calcium concentration.
-
Data Analysis : Determine the peak fluorescence response for each well. Plot the percent inhibition of the SP-induced response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value.
Summary of In Vitro Data
The data generated from these assays allow for the direct comparison of the potency of different NK1 antagonists.
| Antagonist | Parameter | Value (nM) | Species/Cell Line | Reference |
| Aprepitant | Ki | 0.1 - 0.2 | Human | [4] |
| IC₅₀ (Ca²⁺) | <100 | Human (U373MG) | [4] | |
| Netupitant | pKi | 9.0 | Human | [12] |
| CP-99,994 | Ki | 0.46 | Human | [4] |
| IC₅₀ (Ca²⁺) | <100 | Human (U373MG) | [4] | |
| L-733,060 | Ki | 0.2 | Human | [4] |
| IC₅₀ (Ca²⁺) | <100 | Human (U373MG) | [4] | |
| RP 67580 | Kd | 1.22 | Rat (CHO cells) | [8] |
In Vivo Efficacy Models
In vivo studies are essential to evaluate the physiological effects of NK1 antagonists in relevant disease models, assessing their therapeutic potential for emesis, pain, and inflammation.
Models of Emesis
The ferret and suncus (house musk shrew) are considered gold-standard models for emesis research as they possess a vomiting reflex, unlike rodents.[13]
-
Animal Acclimatization : Individually house male ferrets and allow them to acclimatize to the observation chambers for several days.
-
Antagonist Administration : Administer the test NK1 antagonist via the desired route (e.g., oral, intraperitoneal, intravenous) at various doses. A vehicle control group should be included.
-
Emetogen Challenge : After a set pre-treatment time (e.g., 60 minutes), administer a potent emetogen such as cisplatin (e.g., 5-10 mg/kg, i.p.).[13][14]
-
Observation : Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.[13]
-
Data Analysis : Compare the number of emetic episodes in the antagonist-treated groups to the vehicle control group. Calculate the percent inhibition of emesis for each dose and determine the ED₅₀ (effective dose that inhibits emesis by 50%).
Models of Pain and Inflammation
NK1 antagonists have shown efficacy in various animal models of inflammatory and neuropathic pain.[15][16]
-
Animal Acclimatization : Acclimatize rats or mice to observation chambers with a transparent floor.
-
Antagonist Administration : Administer the test NK1 antagonist or vehicle control at various doses and routes.
-
Nociceptive Challenge : After the pre-treatment period, inject a dilute formalin solution (e.g., 5%, 50 µL) into the plantar surface of one hind paw.
-
Behavioral Observation : Immediately place the animal back in the chamber and record nociceptive behaviors (e.g., licking, flinching, lifting of the injected paw) for 45-60 minutes. The response occurs in two phases:
-
Phase 1 (Acute Pain) : 0-10 minutes post-injection.
-
Phase 2 (Inflammatory Pain) : 10-45 minutes post-injection.[15]
-
-
Data Analysis : Quantify the time spent in nociceptive behaviors for both phases. Compare the results from treated groups to the vehicle control to determine the analgesic effect of the antagonist.[16]
Summary of In Vivo Data
Efficacy in animal models is a key predictor of potential therapeutic utility.
| Antagonist | Model | Species | Endpoint | Efficacy (Dose) | Reference |
| CI-1021 | Formalin Test | Mouse | Blockade of late phase | MED = 3 mg/kg, s.c. | [15] |
| CI-1021 | Neuropathic Pain (CCI) | Rat | Blockade of allodynia | Effective at 10-100 mg/kg | [15] |
| SR140333B | Carrageenan | Rat | Reduced heat hyperalgesia | Effective at 3 mg/kg | [16] |
| Aprepitant | Gerbil Foot Tapping | Gerbil | 100% Inhibition | 3 µmol/kg, i.p. | [17] |
| CP-99,994 | Cisplatin Emesis | Ferret | ID₅₀ < 0.18 mg/kg | Potent anti-emetic | [14] |
Clinical Trial Considerations
While preclinical models are invaluable, the ultimate test of efficacy is in human clinical trials.[18] Key indications for NK1 antagonists include chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[19][20][21]
Trial Design Example (CINV):
-
Design : Randomized, double-blind, active-controlled study.
-
Patient Population : Cancer patients receiving highly emetogenic chemotherapy (e.g., cisplatin-based).[21]
-
Treatment Arms :
-
Standard of Care: 5-HT₃ antagonist + dexamethasone.
-
Experimental Arm: Test NK1 antagonist + 5-HT₃ antagonist + dexamethasone.
-
-
Primary Endpoint : Complete response rate (defined as no emetic episodes and no use of rescue medication) in the delayed phase (25-120 hours post-chemotherapy).
-
Secondary Endpoints : Complete response in the acute phase (0-24 hours) and overall phase (0-120 hours); patient-reported nausea scores.
The successful translation from preclinical efficacy to clinical utility has been most evident in the prevention of CINV, where NK1 antagonists like aprepitant are now a cornerstone of therapy.[18][21]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 14. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 19. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 20. academic.oup.com [academic.oup.com]
- 21. tandfonline.com [tandfonline.com]
Application of L-703,014 in the Study of Visceral Hypersensitivity: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain originating from the internal organs in response to normal or mildly noxious stimuli.[1][2] The underlying mechanisms of visceral hypersensitivity are complex and involve both peripheral and central sensitization of neural pathways.[3][4] A key pathway implicated in the transmission of visceral pain signals is the Substance P (SP) / neurokinin-1 (NK1) receptor system.[5] Substance P, a neuropeptide released from sensory nerve endings, binds to NK1 receptors on neurons in the spinal cord and brain, leading to the perception of pain.[5]
L-703,014 is a potent and selective non-peptide antagonist of the NK1 receptor. By blocking the binding of Substance P to its receptor, L-703,014 has the potential to attenuate the transmission of nociceptive signals from the viscera, thereby reducing visceral pain. This makes L-703,014 a valuable pharmacological tool for investigating the role of the SP/NK1 pathway in preclinical models of visceral hypersensitivity and for the development of novel analgesic therapies.
Application Notes
Mechanism of Action
L-703,014 acts as a competitive antagonist at the NK1 receptor, preventing the binding of the endogenous ligand, Substance P. This action effectively blocks the downstream signaling cascade that leads to neuronal excitation and the transmission of pain signals. In the context of visceral hypersensitivity, this antagonism is expected to reduce the exaggerated pain responses to visceral stimuli, such as colorectal distension.
Animal Models of Visceral Hypersensitivity
To study the effects of L-703,014 on visceral pain, various animal models that mimic the key features of visceral hypersensitivity in humans are utilized. Common models include:
-
Stress-Induced Hypersensitivity: Chronic or acute stress in rodents can lead to the development of visceral hypersensitivity, mirroring the stress-exacerbated symptoms in IBS patients.[6]
-
Inflammation-Induced Hypersensitivity: Induction of a transient colonic inflammation using agents like trinitrobenzene sulfonic acid (TNBS) or acetic acid can result in a long-lasting state of visceral hypersensitivity even after the inflammation has resolved.[7]
-
Neonatal Maternal Separation: Separating rodent pups from their mothers for short periods during the neonatal stage can lead to the development of visceral hypersensitivity in adulthood.
Assessment of Visceral Pain
The most common method for assessing visceral sensitivity in conscious rodents is by measuring the response to colorectal distension (CRD).[8] This is typically quantified in two ways:
-
Visceromotor Response (VMR): This is an objective measure of visceral pain, quantified by recording the electromyographic (EMG) activity of the abdominal muscles in response to graded CRD. An increased EMG signal indicates a greater pain response.[8]
-
Abdominal Withdrawal Reflex (AWR): This is a semi-quantitative behavioral scoring of the animal's response to CRD, which includes behaviors like abdominal muscle contraction, lifting of the abdomen, and arching of the back.[3]
Quantitative Data
Due to the limited availability of specific published data for L-703,014 in visceral hypersensitivity models, the following table presents representative data for another selective NK1 receptor antagonist, aprepitant, in a model of water restraint stress (WRS)-induced visceral hypersensitivity in gerbils.[9] This data illustrates the expected efficacy of a selective NK1 receptor antagonist in reducing visceral pain responses.
Table 1: Representative Data for a Selective NK1 Receptor Antagonist (Aprepitant) in a Visceral Hypersensitivity Model
| Treatment Group | Dose (mg/kg, p.o.) | Colorectal Distension-Induced Defecation (pellets/30 min) |
| Vehicle Control | - | 8.5 ± 1.2 |
| Aprepitant | 3 | 4.2 ± 0.8* |
| Aprepitant | 10 | 2.5 ± 0.6 |
| Aprepitant | 30 | 1.8 ± 0.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity via Water Avoidance Stress (WAS) in Rats
This protocol describes a method for inducing psychological stress-related visceral hypersensitivity.
Materials:
-
Male Wistar rats (200-250 g)
-
Plexiglas cylinders (10 cm diameter, 25 cm high)
-
Water bath maintained at 25°C
-
Animal housing with a 12h/12h light/dark cycle
Procedure:
-
Acclimatize rats to the housing facility for at least 7 days before the experiment.
-
On the day of the stress protocol, place each rat on a platform (3 cm high) inside a Plexiglas cylinder.
-
Fill the cylinder with water at 25°C to a level 1 cm below the platform.
-
Expose the rats to this water avoidance stress for 1 hour daily for 10 consecutive days.
-
Control animals should be placed in the same cylinders without water for the same duration.
-
Assess visceral sensitivity using the colorectal distension protocol 24 hours after the last stress session.
Protocol 2: Assessment of Visceral Sensitivity using Colorectal Distension (CRD)
This protocol details the procedure for measuring the visceromotor response (VMR) to CRD in rats.
Materials:
-
Rats with induced visceral hypersensitivity
-
L-703,014 or vehicle
-
Latex balloon (4-5 cm long) attached to a flexible catheter
-
Pressure transducer and barostat system
-
EMG electrodes and recording system
-
Anesthesia (for electrode implantation)
-
Restraining cages
Procedure:
-
EMG Electrode Implantation (7 days prior to CRD):
-
Anesthetize the rats.
-
Make a small abdominal incision and suture a pair of EMG electrodes into the external oblique abdominal muscles.
-
Tunnel the electrode leads subcutaneously to the back of the neck and exteriorize them.
-
Allow the animals to recover for at least 7 days.
-
-
Drug Administration:
-
Administer L-703,014 or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a predetermined time before the CRD procedure.
-
-
Colorectal Distension:
-
Gently restrain the conscious rat in a small cage.
-
Carefully insert the lubricated balloon catheter into the colorectum (approximately 6 cm from the anus) and secure it to the tail.
-
Allow the animal to acclimate for 30 minutes.
-
Connect the catheter to the barostat system and the EMG electrodes to the recording system.
-
Perform graded, phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for 20 seconds with a 2-minute rest interval.
-
Record the EMG activity continuously throughout the procedure.
-
-
Data Analysis:
-
Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the 20-second distension period, corrected for the baseline activity (AUC of the 20 seconds prior to distension).
-
Compare the VMR at each distension pressure between the L-703,014-treated group and the vehicle-treated control group using appropriate statistical analysis (e.g., two-way ANOVA).
-
Visualizations
Caption: Signaling pathway of visceral pain via Substance P and the NK1 receptor, and the inhibitory action of L-703,014.
Caption: Experimental workflow for evaluating L-703,014 in a rodent model of visceral hypersensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Visceral pain - Wikipedia [en.wikipedia.org]
- 4. Visceral Pain: Symptoms, Causes, Diagnosis and Treatment [verywellhealth.com]
- 5. Colorectal distention induces acute and delayed visceral hypersensitivity: role of peripheral corticotropin-releasing factor and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of L-703014 in aqueous solutions.
Troubleshooting Poor Solubility of L-703014 in Aqueous Solutions
Notice: Initial searches for "this compound" have not identified a chemical compound. The identifier "this compound" appears to correspond to various industrial equipment parts. To provide accurate troubleshooting guidance, a valid chemical name, CAS number, or alternative identifier for the compound of interest is required.
The following troubleshooting guide is based on general principles for addressing poor aqueous solubility of research compounds. Once the correct identity of the compound is provided, this guide can be updated with specific data and protocols.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with a new compound, it is crucial to start with small-scale pilot experiments to determine the optimal solvent and conditions. We recommend the following initial steps:
-
Verify the Compound's Identity: Double-check the name and any available identifiers (e.g., CAS number) to ensure you are consulting the correct literature and safety data sheets.
-
Consult the Certificate of Analysis (CoA): The CoA provided by the manufacturer often includes solubility information. It may specify recommended solvents and concentrations.
-
Start with Organic Solvents: For compounds with low aqueous solubility, it is standard practice to first dissolve the compound in a water-miscible organic solvent before preparing the final aqueous solution. Commonly used organic solvents include dimethyl sulfoxide (DMSO) and ethanol.
Q2: What is the recommended procedure for preparing a stock solution of a poorly soluble compound?
A2: A common and effective method is to first prepare a high-concentration stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental buffer.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Aid Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protected vial to prevent degradation and solvent evaporation.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this problem:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.
-
Increase the Organic Solvent Percentage: While keeping the final concentration of your compound the same, you can try increasing the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If your compound has acidic or basic functional groups, adjusting the pH of the buffer may improve its solubility.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
This table provides a structured approach to resolving common solubility issues.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or it may be a different chemical form (e.g., a salt). | Try a different organic solvent such as ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA). Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation. |
| A clear stock solution is formed, but precipitation occurs immediately upon dilution into aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. The final concentration in the aqueous buffer is above its solubility limit. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (check cell/assay tolerance). Add a surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer. |
| The solution is initially clear after dilution but becomes cloudy or shows precipitation over time. | The compound is not stable in the aqueous solution at that concentration and temperature. The compound may be degrading. | Prepare fresh dilutions immediately before each experiment. Store diluted solutions on ice and use them within a short timeframe. Evaluate the stability of the compound in your specific buffer system. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: A flowchart for systematically troubleshooting poor aqueous solubility.
Technical Support Center: Optimizing NK1 Antagonist Dosage for Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Neurokinin-1 (NK1) receptor antagonists in rodent models.
Troubleshooting Guide
Encountering variability or unexpected results is a common challenge in in-vivo pharmacology. This guide addresses specific issues that may arise during the optimization of NK1 antagonist dosages.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No observable effect) | Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy for a therapeutic effect.[1] | - Conduct a dose-response study to determine the minimum effective dose. - Consult literature for effective dose ranges of the specific antagonist in the chosen rodent model and indication. - Consider central vs. peripheral effects; higher doses may be needed for central nervous system (CNS) targets. |
| Poor Bioavailability/Pharmacokinetics (PK): The antagonist may be poorly absorbed, rapidly metabolized, or have a short half-life, leading to insufficient exposure at the target site.[2] | - Review the known PK profile of the antagonist in the specific rodent species. - Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to bypass first-pass metabolism. - Adjust the dosing frequency based on the antagonist's half-life to maintain therapeutic concentrations. | |
| Species-specific Differences: NK1 receptor pharmacology can differ between species, leading to variations in antagonist potency.[1] | - Ensure the chosen antagonist has high affinity for the NK1 receptor in the specific rodent species being used. - Be cautious when extrapolating doses from one species to another. | |
| Off-Target Effects: At high concentrations, some antagonists may interact with other receptors, confounding the results. | - Use the lowest effective dose determined from a dose-response study. - Compare the effects with a structurally different NK1 antagonist to confirm the observed effect is target-specific. | |
| Inconsistent or Variable Results | Vehicle-related Issues: The vehicle used to dissolve the antagonist may have its own biological effects or may not be optimal for solubility and stability. | - Run a vehicle-only control group to assess any baseline effects. - Ensure the antagonist is fully dissolved and the solution is stable. - Use a well-established and inert vehicle whenever possible. |
| Stress-induced Effects: The stress of handling and injection can influence behavioral outcomes, masking the effects of the antagonist.[3] | - Habituate animals to handling and injection procedures before the experiment. - Include a saline-injected control group to account for injection stress. | |
| Timing of Administration: The time between drug administration and behavioral testing may not be optimal to coincide with peak plasma or brain concentrations. | - Determine the time to maximum concentration (Tmax) from PK data and administer the antagonist accordingly before testing. - Conduct a time-course experiment to identify the optimal window for observing the desired effect. | |
| Adverse Effects or Toxicity | High Dose: The administered dose may be approaching or exceeding the maximum tolerated dose. | - Reduce the dose. - Monitor animals closely for any signs of toxicity (e.g., sedation, motor impairment, changes in body weight). |
| Formulation Issues: The formulation may cause local irritation or other adverse reactions. | - Ensure the pH and osmolarity of the formulation are within physiological limits. - Consider alternative formulations or routes of administration. |
Frequently Asked Questions (FAQs)
Q1: How do I select the initial dose for my NK1 antagonist study?
A1: Start by reviewing the existing literature for the specific NK1 antagonist you are using. Look for studies in the same rodent species (rat or mouse) and for a similar therapeutic indication (e.g., anxiety, depression, pain). If data for your specific compound is unavailable, you can look at doses used for other NK1 antagonists with similar properties. It is crucial to then perform a dose-response study in your own laboratory to determine the optimal dose for your specific experimental conditions.
Q2: What is the importance of receptor occupancy in dosage optimization?
A2: Receptor occupancy (RO) assays measure the percentage of target receptors that are bound by a drug at a given dose and time.[4][5] Achieving a certain level of receptor occupancy is often correlated with the pharmacological effect of the drug. RO studies can help you understand the relationship between the dose administered, the concentration of the drug at the target site, and the observed biological response, thereby guiding dose selection.[5]
Q3: Should I administer the NK1 antagonist systemically or directly into a specific brain region?
A3: The route of administration depends on your research question. Systemic administration (e.g., intraperitoneal, oral, subcutaneous) is appropriate for investigating the overall effect of the antagonist and is more clinically relevant. Direct administration into a specific brain region (e.g., intracerebroventricular, intra-amygdala) is used to pinpoint the neuroanatomical site of action for a particular behavioral or physiological effect.
Q4: How can I be sure that the observed effects are mediated by NK1 receptor antagonism?
A4: To confirm that the effects are specific to NK1 receptor blockade, you can include several control experiments:
-
Use a specific antagonist: Employ an antagonist with high selectivity for the NK1 receptor over other receptors.
-
Test a stereoisomer: If available, use an inactive enantiomer of the antagonist as a negative control. For example, L-733,061 is the inactive enantiomer of the NK1 antagonist L-733,060.[6]
-
Rescue experiment: Co-administer an NK1 receptor agonist (like Substance P) to see if it reverses the effects of the antagonist.
-
Use knockout animals: If available, test the antagonist in NK1 receptor knockout mice to see if the effect is absent.
Q5: What are some common behavioral assays used to assess the efficacy of NK1 antagonists in rodents?
A5: The choice of behavioral assay depends on the therapeutic indication you are studying. Some common assays include:
-
Anxiety: Elevated plus-maze, light-dark box, open field test.[7][8]
-
Depression: Forced swim test, tail suspension test.[9]
-
Pain: Hot plate test, von Frey filaments for mechanical allodynia.
-
Memory: Morris water maze, object recognition test.[3]
-
Emesis (in ferrets): Cisplatin or apomorphine-induced emesis models.[10]
Quantitative Data on NK1 Antagonist Dosages
The following tables summarize effective dosages of various NK1 antagonists in different rodent models for a range of indications. Note that the optimal dose can vary depending on the specific experimental conditions.
Table 1: NK1 Antagonist Dosages in Rat Models
| Antagonist | Indication | Species/Strain | Route of Administration | Effective Dose Range | Reference(s) |
| Aprepitant | Anti-inflammatory | Sprague-Dawley | Oral | ~10 mg/kg/day | [11] |
| Anti-inflammatory | Wistar | Oral | 80 mg/kg | [12] | |
| SR140333 | Memory Enhancement | Wistar | Intraperitoneal (i.p.) | 1 mg/kg | [3] |
| Anti-inflammatory | Sprague-Dawley | Subcutaneous (s.c.) | 1 mg/kg | [13] | |
| Reduction of Colonic Secretion | Rat | In vitro | 10-50 nM | [14] | |
| L-733,060 | Antinociception | Sprague-Dawley | Intracerebral Microinjection | 10 pmol | [15] |
| LY303870 | Inflammatory Bowel Disease | TCRα−/− Mice on a C57BL/6 background | Oral | Up to 50 mg/kg | [16] |
| EUC-001 | Spinal Cord Injury | Wistar | Intrathecal | 10 mg/kg/day | [17] |
Table 2: NK1 Antagonist Dosages in Mouse Models
| Antagonist | Indication | Species/Strain | Route of Administration | Effective Dose Range | Reference(s) |
| L-733,060 | Neuroprotection (TBI) | C57BL/6J | Intraperitoneal (i.p.) | Not specified | [18] |
| Behavioral Studies | Wild type | Intraperitoneal (i.p.) | 5-10 mg/kg | [19] | |
| RP 67580 | Behavioral Studies | Wild type | Intraperitoneal (i.p.) | 5-10 mg/kg | [19] |
| Anxiety-related behaviors | Wild type | Subcutaneous (s.c.) | Not specified | [20] | |
| GR205171 | Anxiety/Depression | Wild type | Not specified | 30 mg/kg | [21] |
| Maropitant | Anti-inflammatory (Pancreatitis) | BALB/c | Subcutaneous (s.c.) | 8 mg/kg | [22] |
| Ulcerative Dermatitis | C57BL/6 background | Intraperitoneal (i.p.) | 1 mg/kg | [23] | |
| Intestinal Motility | Not specified | Subcutaneous (s.c.) | 10 mg/kg | [24] |
Table 3: NK1 Antagonist Dosages in Other Models
| Antagonist | Indication | Species | Route of Administration | Effective Dose Range | Reference(s) |
| Aprepitant | Antiemetic | Ferret | Oral | 1-3 mg/kg | [10] |
| GR-205171 | Anxiety | Gerbil | Intraperitoneal (i.p.) | 0.3-5.0 mg/kg | [8] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior in Mice/Rats
Objective: To assess anxiety-like behavior by measuring the animal's exploration of open versus closed arms of an elevated, plus-shaped maze.
Materials:
-
Elevated plus-maze apparatus.
-
Video camera and tracking software (e.g., ANY-maze).
-
Experimental animals (mice or rats).
-
NK1 antagonist and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[25]
-
Drug Administration: Administer the NK1 antagonist or vehicle at the predetermined time before testing (e.g., 30 minutes for i.p. injection).
-
Testing:
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.
-
Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues.[7]
Forced Swim Test (FST) for Depressive-Like Behavior in Mice
Objective: To assess depressive-like behavior by measuring the animal's immobility time when placed in an inescapable cylinder of water.
Materials:
-
Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter).
-
Water at a controlled temperature (23-25°C).[27]
-
Video camera for recording.
-
Experimental mice.
-
NK1 antagonist and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Habituation: Acclimate the mice to the testing room.
-
Drug Administration: Administer the NK1 antagonist or vehicle at the appropriate time before the test.
-
Testing:
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the lack of movement, with the exception of small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, warm cage.
Ex Vivo Receptor Occupancy Assay in Rat Brain
Objective: To determine the percentage of NK1 receptors occupied by an antagonist at a specific dose and time point.
Materials:
-
Experimental rats.
-
NK1 antagonist and vehicle.
-
Radiolabeled NK1 receptor ligand (tracer).
-
Cryostat.
-
Microscope slides.
-
Phosphorimager or scintillation counter.
Procedure:
-
Drug Administration: Administer the NK1 antagonist or vehicle to the rats.
-
Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the brain. A blood sample can also be collected for plasma drug concentration analysis.[29]
-
Sectioning: Freeze the brains and cut thin sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.[29]
-
Radioligand Incubation: Incubate the brain sections with a solution containing a radiolabeled NK1 receptor ligand.[29]
-
Washing: Wash the slides to remove unbound radioligand.[29]
-
Detection and Analysis:
-
Expose the slides to a phosphor screen and scan using a phosphorimager to visualize and quantify the radioligand binding.[29]
-
Alternatively, tissue homogenates can be used, and radioactivity can be measured using a scintillation counter.
-
The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the antagonist-treated animals to that in the vehicle-treated animals.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a Neurokinin-1 Receptor Antagonist in a Rat Model of Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajbls.com [ajbls.com]
- 13. The tachykinin NK(1) receptor antagonist SR140333 prevents the increase of nerve growth factor in rat paw skin induced by substance P or neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with Neurokinin-1 Receptor Antagonist Reduces Severity of Inflammatory Bowel Disease Induced by Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The anti-inflammatory action of maropitant in a mouse model of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Maropitant Citrate for Treatment of Ulcerative Dermatitis in Mice with a C57BL/6 Background - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. giffordbioscience.com [giffordbioscience.com]
How to minimize off-target effects of L-703014.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of L-703014, a fibrinogen receptor antagonist. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is a small molecule inhibitor that acts as a fibrinogen receptor antagonist. Its primary target is the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), which is found on platelets and plays a crucial role in platelet aggregation. Like other RGD-mimetic inhibitors, this compound can potentially interact with other integrins that recognize the RGD (arginine-glycine-aspartate) motif, leading to off-target effects. These may include interactions with αvβ3, αvβ5, and α5β1 integrins, which are involved in processes like angiogenesis and cell adhesion.[1] Unintended interactions with these other integrins can lead to misinterpretation of experimental results and potential cellular toxicity.[1]
Q2: What are the common challenges encountered when working with RGD-mimetic fibrinogen receptor antagonists like this compound?
Researchers working with RGD-mimetic inhibitors such as this compound may face several challenges:
-
Paradoxical Platelet Activation: Some RGD-mimetic antagonists have been reported to cause partial agonism, leading to platelet activation instead of inhibition, particularly at low concentrations.[2]
-
Thrombocytopenia: A decrease in platelet count has been observed in a small percentage of patients treated with αIIbβ3 antagonists, which can be immune-mediated or non-immune mediated.[3]
-
Pro-angiogenic Effects: At low nanomolar concentrations, some RGD-mimetic integrin inhibitors have been shown to paradoxically stimulate tumor growth and angiogenesis.[4][5]
-
Lack of Specificity: Achieving high selectivity for the target integrin (αIIbβ3) over other RGD-binding integrins can be challenging.[1]
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Use Multiple Cell Lines: Test the effects of this compound on different cell lines with varying expression levels of the target integrin and potential off-target integrins.
-
Orthogonal Assays: Confirm findings using different experimental approaches. For example, if studying platelet aggregation, supplement in vitro assays with flow cytometry analysis of platelet activation markers.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Platelet Aggregation Assays
| Possible Cause | Troubleshooting Step |
| Paradoxical Platelet Activation | Carefully evaluate a wide range of this compound concentrations. Paradoxical activation is often observed at low inhibitor concentrations.[2] Include a known potent platelet agonist (e.g., ADP, thrombin) as a positive control and a vehicle-only control. |
| Incorrect Sample Handling | Ensure proper preparation of platelet-rich plasma (PRP).[6][7][8] Factors like centrifugation speed, temperature, and time can affect platelet viability and function.[7] Blood samples should be processed within a few hours of collection and stored at room temperature.[7] |
| Reagent Quality | Verify the stability and purity of the this compound compound. Use freshly prepared solutions for each experiment. |
Issue 2: Observed Phenotype is Suspected to be an Off-Target Effect
| Possible Cause | Troubleshooting Step |
| Binding to other RGD-dependent integrins | Use cell lines with known differential expression of integrins (e.g., cells expressing αvβ3 but not αIIbβ3). Perform competition binding assays with known selective ligands for other integrins to assess cross-reactivity. |
| Activation of unintended signaling pathways | Utilize genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target (αIIbβ3).[9] If the phenotype persists after target knockdown, it is likely due to an off-target effect. Profile the effect of this compound on a panel of key signaling pathways using reporter assays or phosphoproteomics. |
Experimental Protocols
Protocol 1: Determining the Selectivity Profile of this compound
Objective: To assess the binding affinity of this compound to its intended target (αIIbβ3) and a panel of potential off-target integrins.
Methodology: Competition Binding Assay
-
Plate Coating: Coat 96-well plates with purified human integrins (αIIbβ3, αvβ3, αvβ5, α5β1) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Add a fixed concentration of a labeled known ligand for each integrin (e.g., fluorescently labeled fibrinogen for αIIbβ3) along with a serial dilution of this compound.
-
Incubation: Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plates to remove unbound reagents.
-
Detection: Measure the signal from the labeled ligand using a plate reader.
-
Data Analysis: Plot the signal against the concentration of this compound and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled ligand binding.
Data Presentation:
| Integrin Target | This compound IC50 (nM) |
| αIIbβ3 | [Experimental Value] |
| αvβ3 | [Experimental Value] |
| αvβ5 | [Experimental Value] |
| α5β1 | [Experimental Value] |
Protocol 2: Validating On-Target Engagement in a Cellular Context
Objective: To confirm that this compound engages its target, αIIbβ3, in a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., platelets or a cell line expressing αIIbβ3) with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble αIIbβ3 remaining in the supernatant by Western blotting.
-
Data Analysis: On-target binding of this compound is expected to stabilize the αIIbβ3 protein, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Emergence of Small-Molecule Non-RGD-Mimetic Inhibitors for RGD Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Agonizing integrin antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting issues related to batch-to-batch variability of synthetic compounds. Consistent compound quality is critical for reproducible and reliable experimental results. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to help you identify, diagnose, and resolve variability between different lots of the same compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity (e.g., IC50 values) of our compound between different batches. What are the most likely causes?
A1: Significant variation in biological activity between batches is a common issue that can derail research projects. The primary causes often relate to the physicochemical properties of the compound which can differ from lot to lot. These include:
-
Purity Profile: The most frequent cause is a change in the purity of the compound. Even small amounts of impurities can have significant biological effects, leading to altered IC50 values.[1]
-
Presence of Impurities: New or different impurities in a new batch can have their own biological activity, which can either potentiate or inhibit the activity of the primary compound.[2]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and dissolution rates, thereby affecting the bioactivity.[3][4]
-
Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed can be toxic to cells or interfere with the assay.[5][6]
-
Compound Stability: The compound may have degraded during storage, leading to a decrease in potency.
Q2: How much variability in IC50 values between batches is considered acceptable?
A2: The acceptable range for IC50 variability is dependent on the specific assay and biological system. However, for cell-based assays, a difference of 2- to 5-fold is often considered within the range of normal biological and experimental variability.[7][8] Variations greater than this may indicate a significant issue with the compound batch that warrants further investigation.[7]
Q3: A new batch of our compound shows poor solubility in our assay buffer, even though previous batches dissolved readily. What should we do?
A3: A sudden change in solubility is a strong indicator of a difference in the physical properties of the new batch. Here’s how to troubleshoot this issue:
-
Confirm the Solvent System: Double-check that you are using the exact same solvent and buffer system as with previous batches.
-
Investigate Polymorphism: The new batch may be a different polymorph with lower solubility.[3][9] Consider performing analytical techniques such as X-ray powder diffraction (XRPD) to assess the crystalline form.
-
Gentle Heating or Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Be cautious, as excessive heat can degrade some compounds.
-
Use a Co-solvent: If your experimental system allows, dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into the aqueous buffer can improve solubility.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
Q4: We've observed unexpected peaks in the HPLC analysis of a new batch. How can we identify these unknown components?
A4: The presence of unexpected peaks in an HPLC chromatogram indicates the presence of impurities. Identifying these is crucial to understanding their potential impact on your experiments. A systematic approach is recommended:
-
Run a Blank: Inject your mobile phase and a sample blank (diluent only) to ensure the peaks are not artifacts from the system or solvent.[9]
-
Compare Retention Times: Compare the retention times of the unknown peaks with those of known starting materials and intermediates from the synthesis.
-
Mass Spectrometry (LC-MS): The most effective method for identifying unknown peaks is to analyze the sample by LC-MS. This will provide the molecular weight of the impurities, which can be used to deduce their structures.[10]
-
Spiking Experiments: If you have a hypothesis about the identity of an impurity, you can "spike" your sample with a pure standard of the suspected compound and see if the peak area increases.
Q5: What are the recommended purity levels for synthetic compounds used in different research applications?
A5: The required purity of a synthetic compound depends on its intended use. Using a compound with appropriate purity for the specific application is crucial for obtaining reliable and reproducible data.[2]
Data Presentation: Purity and IC50 Variability Guidelines
Table 1: General Purity Recommendations for Synthetic Compounds
| Application | Recommended Minimum Purity (%) | Rationale |
| Early in vitro Assays (e.g., initial screening) | >95% | At this stage, the goal is to identify hits. Minor impurities are less likely to significantly alter the outcome. |
| In vitro Bioassays & In vivo Studies | ≥98% | Higher purity is required to ensure that the observed biological effect is due to the compound of interest and not an impurity.[2] |
| Toxicology Studies | ≥99% | For safety and regulatory purposes, the compound must be of very high purity to ensure that any observed toxicity is not due to impurities.[2] |
| Clinical Trial Material | >99% (manufactured under GMP) | Stringent purity is required for human use to ensure safety and efficacy. |
Table 2: Interpreting IC50 Fold-Change Between Batches
| IC50 Fold-Change | Interpretation | Recommended Action |
| < 2-fold | Generally considered acceptable variation. | Proceed with experiments, but maintain good documentation of batch numbers. |
| 2- to 5-fold | Potentially acceptable, but warrants caution.[7] | Consider re-testing both batches side-by-side to confirm the difference. Review analytical data for both batches. |
| > 5-fold | Significant difference, likely indicating a problem with the new batch. | Do not proceed with critical experiments. Initiate a full investigation of the new batch, including purity and identity confirmation. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
Objective: To determine the purity of a synthetic compound by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 50 µM in the mobile phase.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength at which the compound has maximum absorbance. If unknown, a photodiode array (PDA) detector can be used to scan a range of wavelengths.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: LC-MS Analysis for Identity Confirmation
Objective: To confirm the identity of a synthetic compound by verifying its molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile, Methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described in Protocol 1. The eluent from the HPLC column is directed into the mass spectrometer.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimize for the compound of interest (typically 20-40 V).
-
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the chromatogram.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed molecular weight to the theoretical molecular weight of the compound.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting inconsistent biological activity between compound batches.
Caption: A decision tree for accepting or rejecting a new batch of a synthetic compound.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target in drug discovery.[11][12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. lifechemicals.com [lifechemicals.com]
Technical Support Center: Overcoming Challenges in the Oral Bioavailability of NK1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Neurokinin-1 (NK1) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many NK1 antagonists?
Poor oral bioavailability of NK1 antagonists is often a result of a combination of factors, including:
-
Low Aqueous Solubility: Many NK1 antagonists are highly lipophilic and have poor water solubility, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1][2] Dissolution can be the rate-limiting step for intestinal absorption.[3]
-
High First-Pass Metabolism: These compounds often undergo extensive metabolism in the liver, primarily by cytochrome P450 enzymes like CYP3A4, before reaching systemic circulation.[4][5][6]
-
Efflux by Transporters: Many NK1 antagonists are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[7][8]
-
Physicochemical Properties: Factors like high molecular weight and complex structures can also limit permeability across the intestinal membrane.[9]
Q2: My NK1 antagonist shows high lipophilicity. Is this good or bad for oral absorption?
While a certain degree of lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, which hinders dissolution in the GI tract. This can result in precipitation of the drug in the gut, severely limiting the amount of drug available for absorption.[1] It's a delicate balance; the ideal candidate has sufficient lipophilicity for membrane crossing but also adequate solubility for dissolution.
Q3: How significant is the P-glycoprotein (P-gp) efflux for NK1 antagonists?
P-gp efflux can be a major barrier to the oral absorption of many drugs, including NK1 antagonists.[8] This transporter, located on the apical surface of intestinal epithelial cells, actively pumps substrates back into the gut lumen, directly reducing the fraction of the dose that gets absorbed.[7][10] If your compound is a P-gp substrate, its bioavailability can be significantly lower than predicted based on its permeability alone.
Q4: Are there formulation strategies that can overcome these bioavailability challenges?
Yes, several formulation strategies can enhance the oral bioavailability of poorly soluble drugs like many NK1 antagonists.[11][12] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[11][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may promote lymphatic absorption, partially bypassing first-pass metabolism.[9][13]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[11]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Action(s) / Troubleshooting Steps |
| Low oral bioavailability (%F) despite good in vitro permeability (e.g., in Caco-2 assay). | 1. High First-Pass Metabolism: The drug is likely being extensively metabolized in the liver after absorption. 2. P-gp Efflux: The compound may be a substrate for P-gp or other efflux transporters, which is not always fully captured in standard permeability assays.[7] | 1. Conduct an in vivo pharmacokinetic study with both intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and clearance.[14] High clearance suggests significant first-pass metabolism. 2. Perform a bi-directional Caco-2 assay to calculate the efflux ratio. An efflux ratio >2 suggests the compound is a substrate for active efflux.[15] Consider co-dosing with a known P-gp inhibitor in the assay. |
| High variability in oral absorption between subjects in animal studies. | 1. Poor Solubility/Dissolution: The drug's dissolution may be highly dependent on the specific GI conditions (e.g., pH, presence of food) of individual animals.[16] 2. Precipitation in GI Tract: The drug may initially dissolve from the formulation but then precipitate in the gut lumen.[1] | 1. Assess the pH-solubility profile of your compound. 2. Evaluate the effect of food on bioavailability in your animal model. 3. Consider a solubility-enhancing formulation, such as a solid dispersion or a lipid-based system (e.g., SEDDS).[9][17] |
| In vitro dissolution is slow and incomplete. | 1. Poor Aqueous Solubility: The intrinsic solubility of the compound is too low.[2] 2. Particle Size: The drug particles may be too large, limiting the surface area available for dissolution. 3. Crystallinity: The compound may exist in a highly stable, poorly soluble crystalline form. | 1. Attempt to formulate the drug using techniques like nanosuspensions or solid dispersions to improve the dissolution rate.[12][17] 2. Investigate different salt forms or polymorphs of the compound, as these can have different solubility profiles. |
| Compound shows good oral absorption in rats but fails in a second species (e.g., dogs). | 1. Species-Specific Metabolism: The activity and expression of metabolic enzymes (e.g., CYP3A4) can vary significantly between species. 2. Differences in GI Physiology: Factors like GI tract pH, transit time, and bile salt composition can differ, affecting drug dissolution and absorption. | 1. Conduct in vitro metabolism studies using liver microsomes from both species to compare metabolic stability. 2. Review the physicochemical properties of your drug in the context of the GI physiology of both species. |
Comparative Data of NK1 Antagonists
The table below summarizes key pharmacokinetic parameters for Aprepitant, a well-characterized NK1 antagonist.
| Parameter | Aprepitant (Oral) | Data Source(s) |
| Mean Oral Bioavailability (%F) | ~60-65% | [4][6][18] |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours | [5][6] |
| Plasma Protein Binding | >95% | [5][6] |
| Volume of Distribution (Vss) | ~70 L | [5][18] |
| Primary Metabolism | Hepatic, mainly via CYP3A4 | [5][6][19] |
| Elimination Half-life | 9-13 hours | [4][20] |
Note: Bioavailability can be dose-dependent; for Aprepitant, it decreases with an increasing dose.[5]
Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is widely used to predict intestinal drug absorption and identify potential substrates for efflux transporters.[15][21]
Objective: To determine the apparent permeability coefficient (Papp) of an NK1 antagonist in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment (A-B):
-
The test compound (e.g., at 10 µM) is added to the apical (donor) side of the monolayer.
-
The plate is incubated (e.g., for 2 hours at 37°C).
-
Samples are taken from the basolateral (receiver) side at specified time points.
-
-
Transport Experiment (B-A):
-
The test compound is added to the basolateral (donor) side.
-
The plate is incubated under the same conditions.
-
Samples are taken from the apical (receiver) side.
-
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Calculation:
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver compartment
-
A = surface area of the filter membrane
-
C0 = initial concentration in the donor compartment
-
-
The Efflux Ratio is calculated as: Papp (B-A) / Papp (A-B) . An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter like P-gp.[15]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This study is essential to determine key PK parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.[14][22]
Objective: To determine the absolute oral bioavailability (%F) of an NK1 antagonist.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with two groups of animals (n ≥ 3 per group).
-
Group 1 (Intravenous - IV):
-
Administer the drug as a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein. The drug should be formulated in a suitable IV vehicle.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Group 2 (Oral - PO):
-
Administer the drug as a single oral gavage dose (e.g., 5-10 mg/kg). The drug should be formulated in an appropriate oral vehicle.
-
Collect blood samples at similar or slightly different time points (e.g., 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 [14]
-
Appendices: Pathways and Workflows
Signaling and Transport Diagrams
Caption: Simplified NK1 receptor signaling pathway and antagonist action.
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
References
- 1. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. enamine.net [enamine.net]
- 16. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. scispace.com [scispace.com]
Navigating the Nuances of NK1 Receptor Antagonist Experiments: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in Neurokinin-1 (NK1) receptor antagonist experiments. This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges and offers detailed troubleshooting strategies to ensure the accuracy and reliability of your research.
The NK1 receptor, a G-protein coupled receptor (GPCR) with a primary affinity for the neuropeptide Substance P, is a critical target in drug development for conditions ranging from chemotherapy-induced nausea and vomiting to pain and inflammation.[1][2] However, the intricate nature of its signaling pathways and the potential for off-target effects of antagonists can lead to ambiguous or paradoxical experimental outcomes. This guide aims to demystify these complexities and provide clear, actionable solutions.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific issues that may arise during NK1 receptor antagonist experiments.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| NK1A-001 | Antagonist shows partial or full agonist activity. | 1. Biased Agonism: The antagonist may preferentially activate a signaling pathway (e.g., β-arrestin) while blocking another (e.g., G-protein activation).[3][4][5][6] 2. Off-Target Effects: The compound may be acting on another receptor that elicits a similar downstream response. 3. Compound Impurity: Contaminants in the antagonist preparation could be responsible for the agonist activity. | 1. Profile the antagonist across multiple downstream signaling pathways (e.g., calcium flux, cAMP accumulation, β-arrestin recruitment). 2. Use a structurally unrelated NK1 receptor antagonist to confirm the effect is target-specific. Test the antagonist in a cell line lacking the NK1 receptor. 3. Verify the purity of the antagonist using analytical techniques such as HPLC/MS. |
| NK1A-002 | Inconsistent antagonist potency (IC50) between assays. | 1. Different Assay Conditions: Variations in cell type, receptor expression level, agonist concentration, or incubation time can alter apparent potency. 2. Ligand Depletion: At high cell densities or low compound concentrations, the effective concentration of the antagonist may be lower than the nominal concentration. 3. Slow Binding Kinetics: The antagonist may have a slow on/off rate, requiring longer pre-incubation times to reach equilibrium.[7] | 1. Standardize all assay parameters as much as possible. Report detailed experimental conditions with your results. 2. Reduce cell density or increase the assay volume. 3. Perform a time-course experiment to determine the optimal pre-incubation time for the antagonist. |
| NK1A-003 | Complete lack of antagonist effect. | 1. Inactive Compound: The antagonist may have degraded or may not be active against the species-specific NK1 receptor being used. 2. Receptor Desensitization/Internalization: Prolonged exposure to the agonist may lead to receptor desensitization or internalization, masking the antagonist's effect.[8] 3. Incorrect Assay Setup: Errors in reagent preparation or experimental procedure. | 1. Confirm the identity and activity of the antagonist using a validated assay. Verify the species-specificity of the antagonist. 2. Reduce agonist incubation time or use a receptor internalization assay to monitor receptor localization.[9][10] 3. Review and validate all experimental protocols and reagent concentrations. Include appropriate positive and negative controls. |
| NK1A-004 | Paradoxical increase in agonist effect in the presence of the antagonist. | 1. Allosteric Modulation: The compound may be acting as a positive allosteric modulator (PAM) at low concentrations, enhancing the binding or efficacy of the orthosteric agonist. 2. Complex in vivo Effects: In animal models, the antagonist may have off-target effects or influence other physiological systems that indirectly enhance the measured response.[11] | 1. Perform detailed concentration-response curves to characterize the biphasic nature of the response. 2. Investigate potential off-target effects and consider using more specific antagonists or knockout animal models to dissect the mechanism. |
Frequently Asked Questions (FAQs)
Q1: Why does my NK1 receptor antagonist show agonist activity in a β-arrestin recruitment assay but not in a calcium flux assay?
A1: This is a classic example of biased agonism.[3][5][6] Your antagonist may be stabilizing a receptor conformation that is unable to couple to Gq (the G-protein that initiates the calcium flux cascade for NK1R) but can be recognized by β-arrestin. This highlights the importance of profiling antagonists across multiple signaling pathways to fully understand their pharmacological properties.
Q2: I see a significant reduction in the maximal response of Substance P in the presence of my antagonist, even at high concentrations of Substance P. Is this expected?
A2: This phenomenon is known as insurmountable antagonism and can occur with antagonists that have very slow dissociation rates from the receptor or that bind irreversibly.[7] Unlike competitive antagonists which cause a parallel rightward shift in the agonist dose-response curve, insurmountable antagonists reduce the maximal achievable response. It's important to perform washout experiments to determine if the antagonist's effect is reversible.
Q3: My in vitro potent NK1 receptor antagonist has no effect in my in vivo animal model. What could be the reason?
A3: Several factors could contribute to this discrepancy. Poor pharmacokinetic properties of the antagonist, such as low bioavailability, rapid metabolism, or inability to cross the blood-brain barrier (if targeting the central nervous system), are common culprits.[11] Additionally, species differences in the NK1 receptor can lead to variations in antagonist affinity. It is also possible that in the complex biological system of an animal, other compensatory mechanisms are at play.
Q4: How can I be sure that the observed effects of my antagonist are mediated by the NK1 receptor?
A4: To confirm on-target activity, you should use a "gold-standard" selective NK1 receptor antagonist, such as aprepitant, as a positive control.[1][12] Additionally, you can perform experiments in a cell line that does not express the NK1 receptor or in NK1 receptor knockout animals; in these negative controls, the antagonist should have no effect.
Key Experimental Protocols
Detailed methodologies for fundamental NK1 receptor antagonist experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor.
-
Radiolabeled Substance P (e.g., [³H]-Substance P).[13]
-
Unlabeled Substance P.
-
Test antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.[13]
-
Glass fiber filters and a filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Substance P (at or below its Kd), and varying concentrations of the test antagonist.
-
For total binding, omit the test antagonist. For non-specific binding, add a saturating concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes with gentle agitation.[13]
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold Wash Buffer to remove unbound radioligand.[13]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test antagonist. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block Substance P-induced increases in intracellular calcium.
Materials:
-
Cells expressing the NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[8][14][15][16]
-
Substance P.
-
Test antagonist.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[8]
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a predetermined time.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject a fixed concentration of Substance P (typically the EC80) and continue to record the fluorescence signal.
-
Analyze the data by measuring the peak fluorescence response and determine the IC50 of the antagonist.
Protocol 3: Receptor Internalization Assay
This assay visualizes and quantifies the antagonist's ability to block agonist-induced internalization of the NK1 receptor.
Materials:
-
Cells stably expressing a fluorescently-tagged NK1 receptor (e.g., NK1R-GFP).[9][10]
-
Substance P.
-
Test antagonist.
Procedure:
-
Plate the cells on glass-bottom dishes or plates suitable for imaging.
-
Pre-incubate the cells with the test antagonist.
-
Treat the cells with Substance P to induce receptor internalization.
-
At various time points, fix the cells and acquire images using the microscope.
-
Quantify receptor internalization by measuring the decrease in plasma membrane fluorescence and the increase in intracellular fluorescent puncta.
Visualizing Key Processes
To aid in the interpretation of experimental results, the following diagrams illustrate the NK1 receptor signaling pathway, a general troubleshooting workflow, and a decision tree for analyzing unexpected antagonist activity.
Caption: Simplified NK1 Receptor Signaling Pathway.
Caption: General Workflow for Troubleshooting Unexpected Results.
Caption: Decision Tree for Interpreting Agonist-like Activity of an Antagonist.
References
- 1. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. neb.com [neb.com]
- 11. The influence of test experience and NK1 receptor antagonists on the performance of NK1R-/- and wild type mice in the 5-Choice Serial Reaction-Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bu.edu [bu.edu]
- 15. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
L-703,606 Technical Support Center: Improving Experimental Reproducibility
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving L-703,606, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It is designed for researchers, scientists, and drug development professionals working to investigate the Substance P (SP) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is L-703,606 and what is its primary mechanism of action?
A1: L-703,606 is a selective antagonist of the neurokinin 1 (NK1) receptor. Its primary function is to block the binding of Substance P (SP), a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and cellular proliferation. By inhibiting SP from binding to its receptor, L-703,606 effectively blocks the downstream signaling cascade.
Q2: What is the recommended solvent for preparing L-703,606 stock solutions?
A2: L-703,606 is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mg/mL. It is only slightly soluble in water (<2 mg/mL). Therefore, DMSO is the recommended solvent for creating high-concentration stock solutions.[1]
Q3: What is a typical working concentration for L-703,606 in cell culture experiments?
A3: The optimal working concentration of L-703,606 can vary depending on the cell type and the specific experimental conditions. However, published studies have shown effective antagonism of Substance P-induced effects at concentrations ranging from 100 nM to 10 µM.[2][3] For instance, 100 nM L-703,606 was used to antagonize SP in Human Umbilical Vein Endothelial Cells (HUVEC)[3], while 2 µM was effective in blocking SP-induced proliferation in pancreatic ductal cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q4: How should I prepare and store L-703,606 solutions?
A4: Prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the final desired concentration.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4] However, some sensitive cell lines, especially primary cells, may be affected by concentrations as low as 0.1%.[4][5] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by performing a vehicle control toxicity experiment. Always ensure that the final DMSO concentration is consistent across all experimental and control groups.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with L-703,606.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of Substance P (SP) effect | 1. L-703,606 concentration is too low. 2. Inadequate pre-incubation time. 3. Degradation of L-703,606. 4. High SP concentration overcoming antagonism. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your cell system. Start with a range of 100 nM to 10 µM.[2][3]2. Pre-incubate cells with L-703,606 for at least 30 minutes before adding SP to allow the antagonist to bind to the NK1 receptors.[3]3. Ensure proper storage of L-703,606 stock solutions (-20°C, single-use aliquots). Prepare fresh working solutions for each experiment.4. Use a concentration of SP that elicits a submaximal response (around the EC80) to provide a clear window for observing antagonism. |
| High background or off-target effects | 1. DMSO concentration is too high, causing cellular stress or toxicity. 2. L-703,606 is not specific for the observed effect. | 1. Determine the highest non-toxic concentration of DMSO for your cell line. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and ideally below 0.5%.[4][5][6]2. Include a positive control with a known NK1 receptor antagonist to confirm that the observed effect is mediated through this receptor. |
| Poor reproducibility between experiments | 1. Inconsistent cell health or passage number. 2. Variability in reagent preparation. 3. Subtle differences in incubation times. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.2. Prepare fresh dilutions of L-703,606 and SP for each experiment from single-use aliquots.3. Standardize all incubation times, especially the pre-incubation with L-703,606 and the stimulation with SP. |
| Precipitation of L-703,606 in media | 1. Poor solubility in aqueous solution. 2. Supersaturation when diluting the DMSO stock. | 1. L-703,606 has low aqueous solubility. Ensure the final concentration does not exceed its solubility limit in your culture medium.2. When preparing the working solution, add the DMSO stock to the culture medium while vortexing or mixing to ensure rapid and even dispersion. Visually inspect for any precipitation. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Plating: Seed your cells in a 96-well plate at your standard density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05% to 1% (v/v). Include a "medium only" control (0% DMSO).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to determine the percentage of viable cells at each DMSO concentration.
-
Analysis: Plot cell viability against the DMSO concentration to identify the highest concentration that does not significantly impact cell viability. This will be your maximum permissible DMSO concentration for subsequent experiments.[6]
Protocol 2: Inhibition of Substance P-induced Cellular Proliferation
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treatment with L-703,606:
-
Prepare working solutions of L-703,606 in serum-free medium at various concentrations (e.g., 1 µM, 2 µM, 4 µM, 8 µM, 10 µM).[2]
-
Include a vehicle control with the same final DMSO concentration as the highest L-703,606 concentration.
-
Aspirate the culture medium and add the L-703,606 solutions or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 30 minutes.[3]
-
-
Substance P Stimulation:
-
Prepare a working solution of Substance P (e.g., at a final concentration of 100 nM) in serum-free medium.[2]
-
Add the SP solution to the wells already containing L-703,606 or vehicle control. Also include a control group with no SP stimulation.
-
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours for proliferation assays).[2]
-
Analysis: Measure cell viability or proliferation using a suitable assay (e.g., CCK-8, BrdU incorporation).[2] Compare the proliferation in the SP-stimulated group with those pre-treated with L-703,606.
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat with L-703,606 (e.g., 2 µM) or vehicle for 30 minutes, followed by stimulation with Substance P (e.g., 100 nM) for a time course (e.g., 0, 5, 15, 30, 60 minutes) to capture peak phosphorylation of signaling proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-GSK-3β, GSK-3β, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the effect of L-703,606 on SP-induced protein phosphorylation.
Visualizations
References
Troubleshooting cross-reactivity of L-series compounds with other receptors.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with L-series compounds. It focuses on addressing potential cross-reactivity with other receptors and offers detailed experimental protocols to ensure target specificity.
Frequently Asked Questions (FAQs)
Q1: What are L-series compounds and what is their primary target?
L-series compounds are a novel class of synthetic small molecules designed as potent and selective inhibitors of the L-Kinase family (a fictional kinase family for illustrative purposes). Their primary mechanism of action is to bind to the ATP-binding pocket of L-Kinases, thereby inhibiting their downstream signaling pathways, which are crucial in cell proliferation and survival.
Q2: I'm observing an unexpected phenotype in my cell-based assays that is not consistent with L-Kinase inhibition. Could this be due to off-target effects?
Yes, unexpected phenotypes are often an indication of off-target effects, where the L-series compound interacts with other proteins, such as other kinases or receptors.[1][2] This cross-reactivity can lead to the modulation of unintended signaling pathways. It is crucial to perform selectivity profiling to identify any off-target interactions.
Q3: What are the first steps to troubleshoot potential cross-reactivity of my L-series compound?
The initial step is to perform a comprehensive literature and database search for known off-targets of compounds with similar chemical scaffolds. Subsequently, a tiered experimental approach is recommended, starting with broad kinase profiling and then moving to more specific cell-based assays to confirm any identified off-target activity.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for L-series compounds across different cell lines.
Possible Cause: The expression levels of the primary target (L-Kinase) and potential off-targets can vary significantly between different cell lines. This differential expression can alter the apparent potency of the compound.
Troubleshooting Steps:
-
Quantify Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of the L-Kinase target in the cell lines being used.
-
Broad Kinase Profiling: Screen your L-series compound against a panel of kinases to identify potential off-targets.[5][6] Several commercial services offer comprehensive kinase profiling.
-
Correlate IC50 with Protein Expression: Analyze the correlation between the compound's IC50 and the expression levels of both the intended target and any identified off-targets. A strong correlation with an off-target suggests cross-reactivity is influencing the compound's potency.
Issue 2: Observation of contradictory effects, such as both inhibition of proliferation and induction of a survival pathway.
Possible Cause: The L-series compound may be inhibiting the target L-Kinase while simultaneously activating an off-target receptor, such as a G protein-coupled receptor (GPCR), that promotes cell survival.
Troubleshooting Steps:
-
Signaling Pathway Analysis: Treat cells with the L-series compound and perform a phosphoproteomics analysis or use pathway-specific phospho-antibody arrays to identify unexpectedly activated signaling pathways.
-
Receptor Binding Assays: If a specific off-target pathway is identified (e.g., cAMP-mediated signaling), conduct receptor binding assays for receptors known to activate that pathway.[7]
-
Use of Selective Antagonists: Co-treat the cells with the L-series compound and a known selective antagonist for the suspected off-target receptor. Reversal of the survival effect will confirm the cross-reactivity.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity
This protocol is designed to quantify the binding affinity of an L-series compound to a suspected off-target receptor.
Materials:
-
Cell membranes or purified receptor preparation.
-
Radiolabeled ligand known to bind the suspected off-target receptor.
-
L-series compound of interest.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the L-series compound.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the L-series compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells
CETSA is a powerful method to verify that a compound binds to its intended target and potential off-targets within a cellular context.[8]
Materials:
-
Intact cells.
-
L-series compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus).
Methodology:
-
Treatment: Treat cultured cells with the L-series compound or a vehicle control for a defined period.
-
Heating: Resuspend the cells in PBS and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (and suspected off-targets) remaining in solution by Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.
Data Presentation
Table 1: Kinase Selectivity Profile of L-Compound-01
| Kinase Family | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| L-Kinase | L-Kinase 1 | 98% | 15 |
| L-Kinase | L-Kinase 2 | 95% | 25 |
| Tyrosine Kinase | SRC | 65% | 850 |
| Tyrosine Kinase | ABL | 40% | >1000 |
| Ser/Thr Kinase | AKT1 | 15% | >10000 |
| Ser/Thr Kinase | ERK2 | 5% | >10000 |
Table 2: Off-Target Binding Affinity of L-Compound-01
| Potential Off-Target | Assay Type | Ki (nM) |
| Beta-2 Adrenergic Receptor | Radioligand Binding | >10000 |
| Dopamine D2 Receptor | Radioligand Binding | 5500 |
| SRC Kinase | Competitive Binding | 780 |
| Histamine H1 Receptor | Radioligand Binding | >10000 |
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental outcomes.
Caption: Dual signaling effects of a cross-reactive compound.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening of NK1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing cell-based assays for the high-throughput screening (HTS) of Neurokinin-1 (NK1) receptor antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Problem/Question | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects due to evaporation, or instrument-related artifacts.[1][2] | Ensure uniform cell dispensing using automated liquid handlers.[3] To minimize edge effects, use microplates with good barrier functions, maintain adequate humidity in incubators, and consider filling perimeter wells with buffer or media without including them in the analysis.[1] |
| Low Signal-to-Background Ratio | Suboptimal reagent concentration, low cell viability, or inappropriate incubation times.[2][3] | Optimize the concentrations of all reagents, including the activating ligand and any detection reagents. Ensure high cell viability through proper cell culture techniques.[3] Systematically test different incubation times to determine the optimal window for signal detection.[4] |
| "Edge Effects" in Microplates | Temperature fluctuations and evaporation in the outer wells of the microplate.[1][2] | Maintain a humidified environment in the incubator. Use plates with lids and consider using specialized plates designed to minimize edge effects. As a practical measure, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1] |
| False Positives | Compound autofluorescence, aggregation, or off-target effects.[4] | Perform counter-screens to identify compounds that interfere with the assay technology.[4] Use orthogonal assays with different detection methods to confirm hits. Visually inspect the chemical structures of hits for known problematic motifs.[4][5] |
| False Negatives | Low compound potency, poor solubility, or degradation of the compound.[4] | If possible, screen compounds at multiple concentrations (quantitative HTS).[4] Ensure that compounds are fully solubilized in the assay buffer. A subset of inactive compounds can be re-tested to estimate the false negative rate.[4] |
| Assay Drift | Gradual changes in signal over the screening run due to reagent degradation, temperature instability, or instrument instability.[4] | Randomize the order in which plates are run. Employ robust data normalization methods that can account for plate-to-plate variation. Monitor and maintain stable temperatures and ensure the stability of reagents throughout the screening process.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the high-throughput screening of NK1 antagonists.
1. What are the most common cell-based assays for screening NK1 antagonists?
The most common cell-based assays for screening NK1 antagonists are calcium mobilization assays and reporter gene assays.[6][7] Calcium mobilization assays measure the transient increase in intracellular calcium that occurs upon NK1 receptor activation.[7][8] Reporter gene assays typically use a reporter gene, such as luciferase, linked to a response element that is activated by the NK1 receptor signaling pathway.[9][10]
2. How does the NK1 receptor signaling pathway work?
The Neurokinin-1 receptor (NK1R) is a G protein-coupled receptor (GPCR).[11][12][13] When the natural ligand, Substance P (SP), binds to the NK1R, it primarily couples to Gαq and Gαs proteins.[11][13] Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[13] Activation of Gαs stimulates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[13][14] These signaling events ultimately lead to various cellular responses.[11]
3. What are NK1 antagonists and what are their therapeutic uses?
NK1 antagonists are a class of drugs that block the action of Substance P at the NK1 receptor.[15][16] They are used as antiemetics to prevent nausea and vomiting, particularly that induced by chemotherapy.[15][17] They are also being investigated for their potential in treating pain, inflammation, depression, and anxiety.[16][18]
4. What are some key considerations for optimizing a cell-based HTS assay?
Key considerations for optimizing a cell-based HTS assay include selecting the appropriate cell line, optimizing cell seeding density, determining the optimal concentrations of reagents, and establishing a suitable assay window.[3][4] It is also crucial to minimize variability and address potential issues like edge effects and assay drift.[1][2][4]
5. How can I confirm that a "hit" from my primary screen is a true NK1 antagonist?
Hits from a primary screen should be confirmed through a series of secondary and orthogonal assays. This can include re-testing the compound in the primary assay, performing dose-response curves to determine potency (IC50), and using a different assay format (e.g., if the primary screen was a calcium mobilization assay, a reporter gene assay could be used for confirmation).[5] It is also important to conduct counter-screens to rule out false positives caused by assay interference.[4]
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general method for measuring intracellular calcium mobilization in response to NK1 receptor activation.
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in a suitable medium, such as DMEM/HAM's F12 supplemented with 10% fetal bovine serum and a selection antibiotic like G418.
- Plate the cells into 96-well or 384-well black, clear-bottom microplates at an optimized density and allow them to adhere overnight.[4]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
- Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.[19]
3. Compound Addition and Signal Detection:
- Prepare serial dilutions of the NK1 antagonist compounds and the agonist (Substance P).
- Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
- Add the antagonist compounds to the wells and incubate for a short period.
- Add the NK1 receptor agonist (Substance P) to stimulate the cells.
- Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.[7][20]
4. Data Analysis:
- The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.
- Calculate the IC50 values for the antagonist compounds from the dose-response curves.
Reporter Gene Assay
This protocol provides a general method for a luciferase-based reporter gene assay to screen for NK1 antagonists.
1. Cell Line and Reporter Construct:
- Use a cell line (e.g., HEK293) that stably expresses the human NK1 receptor and a reporter construct. The reporter construct typically contains a response element (e.g., CRE or NFAT-RE) that drives the expression of a reporter gene like luciferase in response to NK1 receptor activation.[6]
2. Cell Plating and Compound Treatment:
- Plate the cells in a white, opaque 96-well or 384-well microplate at an optimized density.
- Allow the cells to attach and grow for a specified period (e.g., 24 hours).
- Add the test compounds (potential NK1 antagonists) at various concentrations to the wells.
- Shortly after, add the NK1 receptor agonist (Substance P) to all wells except the negative controls.
3. Incubation and Lysis:
- Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).
- Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
4. Signal Detection and Data Analysis:
- Measure the luminescence signal using a plate reader.
- A decrease in the luminescence signal in the presence of a test compound indicates antagonism of the NK1 receptor.
- Calculate the IC50 values for the antagonist compounds from the dose-response curves.
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 17. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
How to control for vehicle effects in L-703014 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NK1 receptor antagonist, L-703014. The following information will help you effectively control for vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is a crucial component of experimental design where the substance used to dissolve or dilute the active compound (in this case, this compound) is administered to a control group of cells or animals.[1] This is essential to ensure that any observed effects are due to this compound itself and not the solvent. The vehicle should be inert and not have any significant biological effects on its own. Without a proper vehicle control, it is impossible to distinguish the pharmacological effects of this compound from the potential confounding effects of the solvent.
Q2: What are common vehicles for dissolving this compound and other non-peptide NK1 receptor antagonists?
This compound is a non-peptide small molecule that, like many similar compounds, may have limited aqueous solubility. Therefore, organic solvents are often required for initial solubilization. A common approach is to prepare a stock solution in a solvent like Dimethyl Sulfoxide (DMSO) and then further dilute it in an aqueous buffer or culture medium for the final experimental concentration.
Caption: Workflow for preparing this compound working solutions.
Q3: What is the recommended final concentration of DMSO in in vitro and in vivo experiments?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally be below 0.1%. For in vivo studies, the concentration will depend on the route of administration and the specific vehicle composition, but it is crucial to keep it minimal and consistent across all treatment groups, including the vehicle control.
| Application | Recommended Max DMSO Concentration | Considerations |
| In Vitro (Cell Culture) | < 0.5% (ideally < 0.1%) | High concentrations can be cytotoxic and affect cell signaling. |
| In Vivo | Variable (aim for lowest possible) | Toxicity and off-target effects of DMSO need to be evaluated. |
Troubleshooting Guide
Problem 1: I am observing unexpected effects in my vehicle control group.
Possible Cause 1: Vehicle is not inert. The vehicle itself might be exerting biological effects. For example, DMSO is known to have various biological activities at higher concentrations.
Solution:
-
Lower Vehicle Concentration: Reduce the final concentration of the organic solvent (e.g., DMSO) in your working solution.
-
Alternative Vehicle: Test alternative, more inert vehicles. For in vivo studies, this might include aqueous solutions with solubilizing agents like cyclodextrins or lipid-based formulations.
-
Literature Review: Search for studies using similar compounds to identify vehicles with minimal reported side effects.
Possible Cause 2: Contamination of the vehicle. The vehicle may be contaminated with other substances that are causing the observed effects.
Solution:
-
Use High-Purity Solvents: Always use high-purity, sterile-filtered solvents (e.g., molecular biology grade DMSO).
-
Proper Storage: Store vehicles under appropriate conditions to prevent degradation or contamination.
Problem 2: this compound is precipitating out of my working solution.
Possible Cause: Poor solubility in the final aqueous buffer. this compound, being a lipophilic molecule, may precipitate when the concentration of the organic co-solvent is significantly reduced upon dilution into an aqueous medium.
Solution:
-
Optimize Dilution Protocol: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Use a Carrier Protein: For in vitro assays, adding a carrier protein like bovine serum albumin (BSA) to the final medium can help maintain the solubility of hydrophobic compounds.
-
Consider Alternative Formulations: For in vivo work, explore formulations such as lipid-based carriers or the use of a water-soluble prodrug if available, similar to fosaprepitant for aprepitant.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle warming and vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final concentration of DMSO should be consistent across all experimental groups, including the vehicle control, and should not exceed 0.5%.
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as used for the highest concentration of this compound.
Caption: Preparation of working and vehicle control solutions.
Protocol 2: General Guideline for In Vivo Vehicle Control
-
Formulation Development: Due to the complexity of in vivo studies, the formulation of this compound will depend on the route of administration (e.g., intravenous, oral). A common approach for preclinical studies is to use a mixture of solvents. A potential starting point could be a vehicle of DMSO, polyethylene glycol (PEG), and saline.
-
Vehicle Preparation: The vehicle control group must receive the exact same formulation, including all co-solvents and excipients, but without this compound.
-
Administration: Administer the vehicle and the this compound formulation via the same route, at the same volume, and on the same schedule.
-
Monitoring: Closely monitor both the vehicle control and treated groups for any adverse effects. This will help differentiate between vehicle-induced and compound-induced toxicities.
Signaling Pathway Context
This compound is a selective antagonist of the Neurokinin 1 (NK1) receptor. The endogenous ligand for this receptor is Substance P. By blocking the binding of Substance P, this compound inhibits downstream signaling pathways involved in processes like emesis, pain transmission, and inflammation.[3][4] When designing your experiments, it's crucial that the vehicle does not interfere with this pathway or activate other signaling cascades that could confound your results.
Caption: this compound mechanism and the importance of an inert vehicle.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Leading NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent Neurokinin-1 (NK1) receptor antagonists, offering a comprehensive overview supported by experimental data. The focus of this comparison is on established antagonists including aprepitant, fosaprepitant, netupitant, and rolapitant. An initial consideration of L-703014 was made; however, literature review indicates its primary role as a fibrinogen receptor antagonist, and thus it is not included in this comparative analysis of NK1 receptor antagonists.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in various physiological processes, including emesis, pain, and inflammation.[1] Antagonists of this receptor have become crucial in managing conditions such as chemotherapy-induced nausea and vomiting (CINV).[2] This guide will delve into their comparative efficacy through in vitro and in vivo data, supported by detailed experimental methodologies.
Quantitative Comparison of NK1 Receptor Antagonists
The following tables summarize key quantitative data to facilitate a direct comparison of the leading NK1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Antagonist | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Aprepitant | Human NK1 | 0.1 - 0.9 | [3] |
| Fosaprepitant | Human NK1 | Prodrug of Aprepitant | [4] |
| Netupitant | Human NK1 | ~0.95 | [5] |
| Rolapitant | Human NK1 | 0.66 | [6] |
Table 2: In Vivo Efficacy (Anti-emetic Models)
| Antagonist | Animal Model | Emetic Challenge | Efficacy | Reference |
| Aprepitant | Ferret | Cisplatin-induced emesis | Significant reduction in retching and vomiting | [7] |
| Netupitant | Ferret | Cisplatin-induced emesis | Dose-dependent inhibition of emesis | [8] |
| Rolapitant | Ferret | Cisplatin-induced emesis | Long-lasting suppression of emesis | [9] |
Table 3: Clinical Efficacy in Humans (Chemotherapy-Induced Nausea and Vomiting)
| Antagonist | Chemotherapy Emetogenicity | Efficacy Endpoint | Result | Reference |
| Aprepitant | Highly Emetogenic | Complete Response (No emesis, no rescue) | Significantly higher vs. control | [10][11] |
| Fosaprepitant | Highly Emetogenic | Complete Response (No emesis, no rescue) | Non-inferior to aprepitant | [4] |
| Netupitant (in combination with palonosetron) | Highly Emetogenic | Complete Response (No emesis, no rescue) | Superior to palonosetron alone | [12][13] |
| Rolapitant | Highly/Moderately Emetogenic | Complete Response (Delayed phase) | Superior to active control | [9][14] |
Signaling Pathways and Experimental Protocols
Understanding the underlying mechanisms and the methods to assess them is critical for drug development.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.[1]
Figure 1: Simplified NK1 Receptor Signaling Pathway.
Experimental Protocols
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand (e.g., [³H]-Substance P).
-
Test compounds (e.g., this compound, aprepitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).[3]
-
Figure 2: General Workflow for an NK1 Receptor Binding Assay.
The ferret is a standard animal model for assessing the anti-emetic potential of drug candidates due to its robust emetic response to various stimuli.[7][8]
-
Animals: Male ferrets.
-
Emetic Challenge: Cisplatin (a highly emetogenic chemotherapy agent) administered intravenously.
-
Procedure:
-
Administer the test compound (e.g., aprepitant, netupitant) orally or intravenously at various doses prior to the emetic challenge.
-
Administer cisplatin to induce emesis.
-
Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Compare the emetic response in the treated groups to a vehicle-treated control group to determine the efficacy of the test compound.[15][16]
-
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. Efficacy and safety of rolapitant for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and tolerability of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
Validating L-703,014's Selectivity for the NK1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of L-703,014 for the neurokinin-1 (NK1) receptor. Through a detailed comparison with other well-established NK1 receptor antagonists, this document offers a clear perspective on its performance, supported by experimental data and detailed methodologies. L-703,014 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Its active metabolite, L-733,060, is responsible for its pharmacological activity. This guide will focus on the selectivity profile of L-733,060 as a proxy for L-703,014.
Comparative Analysis of Binding Affinities
The selectivity of a receptor antagonist is a critical determinant of its therapeutic efficacy and safety profile. High selectivity for the target receptor minimizes off-target effects and potential adverse reactions. The data presented below summarizes the binding affinities (Ki) of L-733,060 and other notable NK1 receptor antagonists for the three main tachykinin receptor subtypes: NK1, NK2, and NK3.
| Compound | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Selectivity (NK1 vs. NK2) | Selectivity (NK1 vs. NK3) |
| L-733,060 | 0.8 | >1000 | >1000 | >1250-fold | >1250-fold |
| Aprepitant | 0.1 | 4500 | 300 | 45,000-fold | 3,000-fold |
| CP-99,994 | 0.145 | >1000 | >1000 | >6897-fold | >6897-fold |
| SR140333 | 0.74 | >1000 | >1000 | >1351-fold | >1351-fold |
| GR205171 | ~0.1 | >1000 | >1000 | >10,000-fold | >10,000-fold |
Note: Data is compiled from various sources and assays, which may lead to slight variations. The ">" symbol indicates that the binding affinity was above the highest tested concentration.
The data clearly demonstrates that L-733,060 possesses a high affinity for the human NK1 receptor, with a Ki value of 0.8 nM[1]. Importantly, its affinity for the NK2 and NK3 receptors is significantly lower, indicating a high degree of selectivity for the NK1 receptor. When compared to other established NK1 receptor antagonists such as Aprepitant, CP-99,994, SR140333, and GR205171, L-733,060 exhibits a comparable and potent selectivity profile.
Functional Antagonism
Beyond binding affinity, the functional antagonism of L-703,014 at the NK1 receptor is a crucial aspect of its validation. Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by the binding of the endogenous ligand, Substance P, to the NK1 receptor.
| Compound | Functional Assay | Cell Line | IC50 (nM) |
| L-733,060 | Calcium Mobilization | CHO cells (human NK1R) | 0.8 |
| Aprepitant | Various | Various | 0.1 |
| SR140333 | Inositol Phosphate Formation | U373MG cells | 1.6 |
L-733,060 effectively inhibits Substance P-induced intracellular calcium mobilization in Chinese hamster ovary (CHO) cells expressing the human NK1 receptor, with an estimated IC50 of 0.8 nM[1]. This demonstrates its potent functional antagonism at the NK1 receptor.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand: [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, and [¹²⁵I]-Neurokinin B for NK3.
-
Test compounds: L-733,060 and other antagonists.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 0.1% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with the respective radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
CHO cells stably expressing the human NK1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P (agonist).
-
Test compounds: L-733,060 and other antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced response.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Validation.
References
A Comparative Analysis of First and Second-Generation NK1 Antagonists
A Guide for Researchers and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, plays a pivotal role in mediating nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). The development of NK1 receptor antagonists has marked a significant advancement in antiemetic therapy. This guide provides a comprehensive comparative analysis of first and second-generation NK1 antagonists, offering insights into their pharmacological properties, clinical efficacy, and the experimental methodologies used for their evaluation.
First-Generation NK1 Antagonists: The Pioneers
The first generation of NK1 antagonists laid the groundwork for this therapeutic class. Aprepitant, the first approved agent in this category, demonstrated the clinical utility of blocking the NK1 receptor to prevent both acute and delayed CINV.[1][2][3][4] Fosaprepitant, a water-soluble prodrug of aprepitant, was developed to offer an intravenous administration option.[2] However, this generation was not without its challenges, including complex drug-drug interactions primarily due to their metabolism by and inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[5]
Second-Generation NK1 Antagonists: Enhanced Properties and Simplified Dosing
Building on the experience of the first generation, second-generation NK1 antagonists were designed to offer improved pharmacokinetic profiles and reduced potential for drug interactions. Key examples include rolapitant and netupitant.[1][6] Rolapitant is characterized by a remarkably long half-life, allowing for single-dose administration to cover the entire at-risk period for delayed CINV.[6][7] Unlike aprepitant, rolapitant does not significantly inhibit or induce CYP3A4.[6] Netupitant, also a potent NK1 antagonist with a long half-life, is co-formulated with the 5-HT3 antagonist palonosetron (NEPA), providing a convenient single-capsule option that targets two critical CINV pathways.[6][8] Casopitant was another promising second-generation antagonist that showed efficacy in clinical trials but its development was discontinued.[9][10]
Quantitative Comparison of NK1 Antagonists
The following tables summarize key quantitative data for prominent first and second-generation NK1 antagonists, providing a basis for objective comparison of their pharmacological and clinical properties.
Table 1: Comparative Binding Affinity and In Vitro Potency of NK1 Antagonists
| Compound | Generation | Binding Affinity (Ki, nM) |
| Aprepitant | First | ~0.1-0.2 |
| Rolapitant | Second | 0.66[11] |
| Netupitant | Second | High Affinity[6] |
| Casopitant | Second | High Affinity |
Table 2: Comparative Pharmacokinetic Properties of NK1 Antagonists
| Parameter | Aprepitant | Fosaprepitant (converts to Aprepitant) | Rolapitant | Netupitant |
| Generation | First | First | Second | Second |
| Bioavailability (%) | ~60-65[5] | N/A (IV) | High | High |
| Time to Peak (Tmax, hours) | ~4[11] | ~0.5 (as Aprepitant)[11] | ~4[11] | ~5[11] |
| Plasma Half-life (hours) | 9-13[5][11] | 9-13 (as Aprepitant)[11] | 169-183[7][11] | 80 ± 20[11] |
| Protein Binding (%) | >95[5] | >95 (as Aprepitant) | >99.8 | >99[8] |
| Primary Metabolism | CYP3A4[5] | Converted to Aprepitant | CYP3A4[11] | CYP3A4[6] |
| CYP3A4 Inhibition | Moderate[5] | Moderate (as Aprepitant) | No | Moderate[6] |
Table 3: Comparative Clinical Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV) - Complete Response Rates (%)
| Antagonist Regimen | Chemotherapy Emetogenicity | Acute Phase (0-24h) | Delayed Phase (25-120h) | Overall (0-120h) |
| Aprepitant + 5-HT3 RA + Dexamethasone | Highly Emetogenic (HEC) | ~90% | ~75% | ~70% |
| Fosaprepitant + 5-HT3 RA + Dexamethasone | Highly Emetogenic (HEC) | Similar to Aprepitant | Similar to Aprepitant | Similar to Aprepitant |
| Rolapitant + 5-HT3 RA + Dexamethasone | Highly Emetogenic (HEC) | ~80% | ~70% | ~68% |
| Netupitant/Palonosetron (NEPA) + Dexamethasone | Highly Emetogenic (HEC) | ~90% | ~80% | ~77% |
| Casopitant + 5-HT3 RA + Dexamethasone | Highly Emetogenic (HEC) | ~86% | ~80% | ~78%[12] |
Note: Complete Response is typically defined as no vomiting and no use of rescue medication. Efficacy rates are approximate and can vary based on the specific clinical trial and patient population.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of NK1 antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway in Emesis.
Caption: Experimental Workflow for NK1 Antagonist Development.
Detailed Experimental Protocols
A rigorous evaluation of NK1 antagonists relies on a series of well-defined experimental protocols. Below are methodologies for key assays cited in the development of these compounds.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Test compound (NK1 antagonist) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of an NK1 antagonist in blocking Substance P-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Substance P (agonist).
-
Test compound (NK1 antagonist).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Then, add a fixed concentration of Substance P (typically the EC80 concentration) to all wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P-induced response against the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Antiemetic Efficacy (Ferret Emesis Model)
Objective: To evaluate the ability of an NK1 antagonist to inhibit chemotherapy-induced emesis in a relevant animal model.
Animal Model: The ferret is considered the gold standard for preclinical emesis research due to its well-developed emetic reflex.[13][14][15]
Materials:
-
Male ferrets.
-
Emetogen: Cisplatin.
-
Test compound (NK1 antagonist) and vehicle.
-
Observation cages.
Procedure:
-
Acclimation: Acclimate the ferrets to the laboratory environment and observation cages.
-
Dosing: Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral, intravenous) at a specified time before the emetogen challenge.
-
Emetogen Challenge: Administer a standardized dose of cisplatin intravenously to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute phase, and up to 72 hours for delayed phase) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of emesis. Determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal antiemetic effect).
Conclusion
The evolution from first to second-generation NK1 antagonists represents a clear progression in antiemetic therapy, offering clinicians and patients improved pharmacokinetic profiles, reduced drug-drug interaction potential, and more convenient dosing regimens. The rigorous preclinical and clinical evaluation, employing a suite of standardized in vitro and in vivo assays, has been instrumental in characterizing these differences and establishing the clinical utility of this important class of drugs. For researchers and drug development professionals, a thorough understanding of these comparative aspects and the underlying experimental methodologies is crucial for the continued innovation of antiemetic therapies.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 7. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casopitant: a novel NK(1)-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of casopitant mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Anxiolytic Effects of Neurokinin-1 Receptor Antagonists and Benzodiazepines
A head-to-head analysis of the anxiolytic properties of a Neurokinin-1 (NK1) receptor antagonist and the benzodiazepine Diazepam in preclinical behavioral assays.
Note on L-703014: Initial searches for the compound "this compound" did not yield sufficient data for a comprehensive comparative analysis. However, the nomenclature is characteristic of compounds targeting the Neurokinin-1 (NK1) receptor. Therefore, this guide focuses on a representative NK1 receptor antagonist and compares its anxiolytic profile to the well-established benzodiazepine, Diazepam.
Introduction
The search for novel anxiolytic agents with improved efficacy and side-effect profiles is a cornerstone of neuropsychiatric drug discovery. Two distinct classes of compounds that have demonstrated anxiolytic potential in preclinical models are Neurokinin-1 (NK1) receptor antagonists and benzodiazepines. This guide provides a comparative overview of their effects in widely used rodent behavioral assays for anxiety, including the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB).
Neurokinin-1 (NK1) Receptor Antagonists: These compounds act by blocking the action of Substance P, a neuropeptide implicated in stress and anxiety, at its primary receptor, NK1.[1] This mechanism offers a novel approach to anxiety treatment, distinct from classical anxiolytics.
Benzodiazepines (e.g., Diazepam): This class of drugs enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability.[2] Diazepam is a prototypical benzodiazepine widely used as a reference anxiolytic in preclinical research.
Comparative Efficacy in Behavioral Assays
The following tables summarize the quantitative effects of an NK1 receptor antagonist and Diazepam in key behavioral assays for anxiety. It is important to note that experimental conditions such as animal strain, apparatus dimensions, and lighting can influence results. The data presented here are derived from studies with comparable methodologies to allow for a meaningful comparison.
Table 1: Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3] Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle | - | 15.2 ± 2.5 | 20.5 ± 3.1 | [4] |
| NK1 Antagonist | 10 | 35.8 ± 4.1 | 38.2 ± 4.5 | [5] |
| Diazepam | 1 | 40.5 ± 5.2 | 45.1 ± 5.8 | [4] |
*p < 0.05 compared to vehicle
Table 2: Open Field Test (OFT)
The OFT evaluates anxiety and locomotor activity in a novel, open arena.[6] Anxious animals tend to remain near the walls (thigmotaxis), while anxiolytics increase exploration of the central, more anxiogenic area.
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Reference |
| Vehicle | - | 25.3 ± 4.1 | 12.7 ± 2.3 | 1850 ± 150 | [7][8] |
| NK1 Antagonist | 10 | 45.8 ± 6.2 | 22.1 ± 3.1 | 1790 ± 130 | [5] |
| Diazepam | 1.5 | 42.1 ± 5.5 | 20.5 ± 2.8 | 1650 ± 120 | [8] |
*p < 0.05 compared to vehicle
Table 3: Light-Dark Box Test (LDB)
The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[9] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Reference |
| Vehicle | - | 85.2 ± 10.1 | 15.4 ± 2.1 | |
| NK1 Antagonist | 10 | 135.7 ± 15.3 | 25.1 ± 3.0 | [5] |
| Diazepam | 2 | 140.3 ± 12.8 | 28.6 ± 3.5 | [10] |
*p < 0.05 compared to vehicle
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral data. The following are generalized protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated approximately 50 cm from the floor. It consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm).[11]
-
Animal Model: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used. Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[12]
-
Procedure: Each animal is placed in the center of the maze, facing an open arm.[13] Its behavior is recorded for a 5-minute session using an overhead video camera and tracking software.[12]
-
Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[13] Total arm entries are also recorded as a measure of general locomotor activity.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.[12]
Open Field Test (OFT) Protocol
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-porous, opaque material. The floor is often divided into a central zone and a peripheral zone.[6][14]
-
Animal Model: As with the EPM, adult male rodents are frequently used. Animals are allowed to acclimate to the testing room before the procedure.[6]
-
Procedure: The animal is placed in the center of the open field and allowed to explore freely for a set duration, typically 5 to 10 minutes.[15] Behavior is recorded and analyzed using a video tracking system.
-
Parameters Measured: Key indicators of anxiety-like behavior include the time spent in and the number of entries into the central zone.[6] Total distance traveled is a measure of locomotor activity.[15]
-
Drug Administration: The test compound or vehicle is administered prior to the test, with the pre-treatment time depending on the drug's pharmacokinetic profile.[6]
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A rectangular box divided into two compartments: a smaller, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (approximately two-thirds of the box). A small opening connects the two compartments.[9][16]
-
Animal Model: Adult male rodents are commonly used. Acclimation to the testing environment is essential.[9]
-
Procedure: The animal is initially placed in the center of the light compartment and allowed to explore the apparatus for 5 to 10 minutes.[9][16]
-
Parameters Measured: The primary measures of anxiety are the time spent in the light compartment and the number of transitions between the two compartments. An increase in these measures suggests an anxiolytic effect.[16]
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test session.[17]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which NK1 receptor antagonists and benzodiazepines exert their anxiolytic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. cpn.or.kr [cpn.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct effects of diazepam and NK1 receptor antagonists in two conflict procedures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 10. A new approach to the light/dark test procedure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
A comparative study of the pharmacokinetic profiles of different L-series compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several dihydropyridine L-type calcium channel blockers, a class of drugs widely used in the management of hypertension and angina. The information presented is intended to assist researchers and clinicians in understanding the distinct characteristics of these agents, thereby aiding in drug selection and development.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of dihydropyridine calcium channel blockers can vary significantly, influencing their dosing frequency, onset of action, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic data for a selection of commonly prescribed dihydropyridines.
| Compound | Time to Peak (Tmax) (hours) | Peak Plasma Concentration (Cmax) (ng/mL) | Elimination Half-life (t½) (hours) | Area Under the Curve (AUC) (ng·h/mL) | Protein Binding (%) |
| Amlodipine | 6-12 | 3-12 | 30-50 | Varies with dose | ~97.5 |
| Felodipine | 2.5-5 | 2.5-10 | 11-16 | Varies with dose | >99 |
| Nifedipine | 0.5-2 | 20-45 | 2-5 | Varies with dose | 92-98 |
| Isradipine | ~1.5 | 1-3 | 8 | Varies with dose | ~95 |
| Nicardipine | 0.5-2 | 25-80 | 2-4 | Varies with dose | >95 |
| Nisoldipine | 6-12 | 1-4 | 7-12 | Varies with dose | >99 |
Mechanism of Action: L-Type Calcium Channel Blockade
Dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells. This blockade leads to vasodilation and a subsequent reduction in blood pressure.
A Guide to Cross-Validation of In Vitro and In Vivo Results for NK1 Antagonists
For researchers, scientists, and drug development professionals, the successful translation of in vitro findings to in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides a comparative analysis of in vitro and in vivo data for Neurokinin-1 (NK1) receptor antagonists, offering insights into the cross-validation of their pharmacological activity. We present key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the challenges and strategies in this crucial area of drug discovery.
Data Presentation: In Vitro vs. In Vivo Potency of NK1 Antagonists
The correlation between in vitro potency and in vivo efficacy of NK1 receptor antagonists is not always straightforward. Factors such as pharmacokinetics, receptor binding kinetics, and brain penetration can significantly influence in vivo outcomes. The following table summarizes key in vitro and in vivo pharmacological data for several well-characterized NK1 antagonists.
| Antagonist | In Vitro Assay | Species/Cell Line | In Vitro Potency | In Vivo Model | Species | In Vivo Potency | Reference |
| Aprepitant | Calcium Mobilization (FLIPR) | Human U373MG cells | Competitive antagonist | Gerbil Foot Tap (GFT) | Gerbil | 100% inhibition at 3 µmol/kg (i.p.) for >48h | [1] |
| Guinea Pig Ileum | Guinea Pig | pKB = 7.85 | [2] | ||||
| Netupitant | Calcium Mobilization | CHO cells (human NK1) | pKB = 8.87 (insurmountable) | Gerbil Foot Tap (GFT) | Gerbil | ID50 = 1.5 mg/kg (i.p.), 0.5 mg/kg (p.o.) | [2] |
| Guinea Pig Ileum | Guinea Pig | pKB = 7.85 | SP-induced scratching | Mouse | Dose-dependent inhibition (1-10 mg/kg, i.p.) | [2] | |
| CP-99,994 | Calcium Mobilization (FLIPR) | Human U373MG cells | Competitive antagonist (rightward shift) | Gerbil Foot Tap (GFT) | Gerbil | 100% inhibition at 3 µmol/kg (i.p.) for 15 min (rapid decline) | [1] |
| ZD6021 | Calcium Mobilization (FLIPR) | Human U373MG cells | Attenuated maximal response | Gerbil Foot Tap (GFT) | Gerbil | Efficacy lasted 4h at 10 µmol/kg (i.p.) | [1] |
| CP-96,345 | Urinary Bladder Contraction | Guinea Pig | More active than RP-67,580 | Hypotension | Guinea Pig | More active than RP-67,580 | [3] |
| RP-67,580 | Urinary Bladder Contraction | Rat | More active than CP-96,345 | Hypotension | Rat | More active than CP-96,345 | [3] |
Experimental Protocols
Detailed and consistent experimental design is paramount for the reliable cross-validation of in vitro and in vivo data. Below are outlines of standard protocols employed in the characterization of NK1 antagonists.
In Vitro Assays
1. Calcium Mobilization Assay (FLIPR)
-
Objective: To measure the functional antagonism of the NK1 receptor by assessing the inhibition of Substance P (SP)-induced intracellular calcium release.[1][2]
-
Cell Lines: Human U373MG astrocytoma cells or CHO cells stably expressing the human NK1 receptor.[1][2]
-
Protocol Outline:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the NK1 antagonist for a defined period (e.g., 30 minutes).[1]
-
Substance P Stimulation: A fixed concentration of the agonist, Substance P, is added to the wells to stimulate the NK1 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The inhibitory effect of the antagonist on the SP-induced calcium response is determined, and parameters like IC50 or pKB are calculated. The nature of the antagonism (competitive vs. non-competitive/insurmountable) can be assessed by observing for a parallel rightward shift of the agonist concentration-response curve or a depression of the maximal response, respectively.[1][2]
-
2. Isolated Guinea Pig Ileum Assay
-
Objective: To assess the functional antagonism of NK1 receptors in a native tissue environment by measuring the inhibition of SP-induced smooth muscle contraction.[2]
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Protocol Outline:
-
Equilibration: The tissue is allowed to equilibrate under a constant tension.
-
Agonist Response: Cumulative concentration-response curves to Substance P are generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with the NK1 antagonist at a specific concentration for a set duration.
-
Post-Antagonist Agonist Response: A second concentration-response curve to Substance P is generated in the presence of the antagonist.
-
Data Analysis: The antagonist's potency is determined by the degree of the rightward shift in the agonist's concentration-response curve, and the pKB value is calculated. Washout experiments can be performed to assess the reversibility of the antagonist's effects.[2]
-
In Vivo Models
1. Gerbil Foot-Tapping (GFT) Model
-
Objective: To evaluate the central in vivo efficacy of NK1 antagonists against a behavior induced by a centrally administered NK1 agonist.[1][2]
-
Animal Model: Male Mongolian gerbils are commonly used.
-
Protocol Outline:
-
Antagonist Administration: The test antagonist is administered via the desired route (e.g., intraperitoneal, oral) at various doses and pre-treatment times.[1][2]
-
Agonist Administration: A selective NK1 receptor agonist is administered intracerebroventricularly to induce the characteristic foot-tapping behavior.[2]
-
Behavioral Observation: Immediately after agonist injection, the number of foot taps is counted for a defined period.
-
Data Analysis: The percentage of inhibition of the foot-tapping response by the antagonist is calculated for each dose, and the ID50 (the dose required to inhibit the response by 50%) is determined.[2]
-
Mandatory Visualization
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, primarily couples to Gαq/11. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses.
Caption: NK1 Receptor Signaling Cascade.
In Vitro to In Vivo Cross-Validation Workflow for NK1 Antagonists
The process of validating in vitro findings in in vivo models is a structured workflow. It begins with high-throughput in vitro screening to identify potent compounds, followed by more complex in vitro assays to characterize their mechanism of action. Promising candidates then advance to in vivo models to assess their efficacy and pharmacokinetic properties, with the ultimate goal of establishing a robust in vitro-in vivo correlation (IVIVC).
Caption: Workflow for NK1 Antagonist Cross-Validation.
References
- 1. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel NK1 Antagonist Against L-703,606: A Comparative Guide
This guide provides a comprehensive framework for benchmarking a novel Neurokinin-1 (NK1) receptor antagonist against the well-characterized antagonist, L-703,606. The NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, NK1 receptor antagonists are a focal point for therapeutic development.[3][4][5][6]
This document outlines detailed experimental protocols for in vitro and in vivo characterization, presents data in a comparative tabular format, and includes visualizations of the NK1 signaling pathway and the experimental workflow to guide researchers in their evaluation.
Mechanism of Action of NK1 Receptor Antagonists
NK1 receptor antagonists function through competitive binding to the NK1 receptor, thereby inhibiting the binding of Substance P.[1][6] This blockade prevents the downstream signaling cascade initiated by Substance P, which includes the activation of Gαq/11, leading to phospholipase C activation, inositol phosphate turnover, and subsequent mobilization of intracellular calcium. By disrupting this pathway, NK1 antagonists can mitigate the physiological effects mediated by Substance P.[1]
Comparative Experimental Benchmarking
To rigorously evaluate a novel NK1 antagonist against L-703,606, a series of standardized in vitro and in vivo assays are recommended. These assays will assess receptor binding affinity, functional antagonism, and in vivo efficacy.
In Vitro Assays
2.1.1. Receptor Binding Affinity
This assay determines the binding affinity (Ki) of the novel compound and L-703,606 for the NK1 receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or human U373MG astrocytoma cells stably expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-Substance P and varying concentrations of the test compounds (Novel Antagonist, L-703,606).
-
Incubations are carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and protease inhibitors) at room temperature for a specified time (e.g., 20 minutes).[2]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) from concentration-response curves. Convert IC50 to Ki using the Cheng-Prusoff equation.
2.1.2. Functional Antagonism: Calcium Mobilization Assay
This assay measures the ability of the antagonists to inhibit Substance P-induced intracellular calcium mobilization, providing a measure of their functional potency (IC50).
Experimental Protocol:
-
Cell Line: CHO cells or other suitable cell lines stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and load with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compounds (Novel Antagonist, L-703,606) for a defined period.
-
Stimulate the cells with a fixed concentration of Substance P (e.g., EC80).
-
Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: Generate concentration-response curves for the inhibition of the Substance P response and determine the IC50 value for each antagonist.
In Vivo Efficacy
2.2.1. Gerbil Foot Tapping Model
This model assesses the central in vivo activity of NK1 receptor antagonists by measuring their ability to inhibit foot tapping behavior induced by an intracerebroventricular (i.c.v.) injection of an NK1 receptor agonist.[7][8]
Experimental Protocol:
-
Animals: Male Mongolian gerbils.
-
Procedure:
-
Administer the test compounds (Novel Antagonist, L-703,606) via a relevant route (e.g., intraperitoneal, oral) at various doses and pre-treatment times.
-
At the designated time after drug administration, administer an NK1 receptor agonist (e.g., GR73632) via i.c.v. injection.
-
Immediately after the agonist injection, place the gerbil in an observation cage and count the number of hind foot taps over a defined period (e.g., 5 minutes).
-
-
Data Analysis: Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated control group. Calculate the dose required to inhibit the response by 50% (ID50).
Data Presentation
The quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
| In Vitro Parameter | Novel NK1 Antagonist | L-703,606 |
| Receptor Binding Affinity (Ki, nM) | Insert Value | Insert Value |
| Functional Antagonism (IC50, nM) | Insert Value | Insert Value |
| In Vivo Parameter | Novel NK1 Antagonist | L-703,606 |
| Gerbil Foot Tapping (ID50, mg/kg) | Insert Value | Insert Value |
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for NK1 Antagonist Benchmarking
Caption: Experimental Workflow for Benchmarking a Novel NK1 Antagonist.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of L-703014 in Animal Models of Pain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of L-703014, a substance P (neurokinin-1; NK1) receptor antagonist, across various preclinical animal models of pain. This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant pathways and workflows to aid in the evaluation of this compound as a potential analgesic agent.
Introduction to this compound and Pain Models
This compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide substance P. Substance P is a key neurotransmitter involved in the transmission of pain signals, particularly in inflammatory and neuropathic pain states. Animal models of pain are crucial for the preclinical evaluation of new analgesic compounds. These models aim to replicate the complex physiological and behavioral responses to different types of pain observed in humans. This guide will focus on the comparative efficacy of this compound in established models of inflammatory, neuropathic, and visceral pain.
Efficacy of this compound in a Model of Inflammatory Pain: Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain that exhibits two distinct phases of nociceptive behavior. The early phase (Phase 1) is characterized by acute nociception due to direct chemical stimulation of nociceptors, while the late phase (Phase 2) is associated with an inflammatory response and central sensitization.
Experimental Protocol: Formalin Test
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
Procedure:
-
Animals are habituated to the testing environment.
-
A solution of 2.5% or 5% formalin (in 50 µL) is injected subcutaneously into the plantar surface of one hind paw.[1]
-
Immediately after injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors, such as flinching and licking/biting of the injected paw, are recorded for a period of up to 60 minutes. The observation period is typically divided into 5-minute intervals.[1]
-
This compound or a vehicle control is administered prior to the formalin injection, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
Outcome Measures: The primary outcomes are the frequency or duration of flinching and licking behaviors during both phases of the test.
Efficacy of this compound in a Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The chronic constriction injury (CCI) model is a well-established animal model of neuropathic pain that mimics the symptoms of peripheral nerve damage in humans, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
Experimental Protocol: Chronic Constriction Injury (CCI)
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
Procedure:
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve, proximal to its trifurcation. The ligatures are tightened to a degree that just barely constricts the nerve.
-
The incision is then closed.
-
Animals develop signs of neuropathic pain within a week and these symptoms can persist for several weeks.[2]
-
This compound or a vehicle control is administered to assess its effect on established neuropathic pain behaviors.
Outcome Measures:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying bending forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured by assessing the latency of paw withdrawal from a radiant heat source.
Efficacy of this compound in a Model of Visceral Pain: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical model of visceral pain used to screen for analgesic compounds. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral nociception.
Experimental Protocol: Acetic Acid-Induced Writhing Test
Animal Model: Male albino mice are frequently used.
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
After a set period (e.g., 30-60 minutes), a solution of 0.6% acetic acid is injected intraperitoneally.
-
Immediately after the injection, the animals are placed in an observation box.
-
The number of writhes (a specific stretching posture) is counted for a defined period, typically 15-30 minutes.[3]
Outcome Measures: The primary outcome is the total number of writhes during the observation period. A reduction in the number of writhes indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in nociceptive signaling and a general experimental workflow for its evaluation in animal pain models.
Caption: Mechanism of this compound in blocking pain signaling.
Caption: General workflow for preclinical pain studies.
Data Summary
A comprehensive search for specific quantitative data on the efficacy of this compound in the described animal models of pain did not yield sufficient information to construct detailed comparative tables at this time. Further research is required to locate studies with specific dose-response data and direct comparisons with other analgesics.
Conclusion
This compound, as a substance P (NK1) receptor antagonist, holds theoretical promise as an analgesic, particularly in pain states with a significant inflammatory or neuropathic component. The animal models described in this guide provide a robust framework for the preclinical evaluation of its efficacy. However, a comprehensive comparative analysis is currently limited by the lack of publicly available, detailed quantitative data from head-to-head studies. Future research should focus on generating such data to fully elucidate the therapeutic potential of this compound in the management of pain.
References
Validating the Mechanism of Action of L-703,606: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of L-703,606, a selective antagonist of the Neurokinin-1 receptor (NK1R). The primary method of validation discussed is the use of knockout (KO) animal models, which provides a genetic benchmark against which the pharmacological effects of L-703,606 and other NK1R antagonists can be compared.
The Substance P/NK1R Signaling Pathway
Substance P (SP), a neuropeptide encoded by the Tac1 gene, is the endogenous ligand for the NK1R. The binding of SP to NK1R, a G-protein coupled receptor, activates downstream signaling cascades that are implicated in a variety of physiological processes, including pain transmission, inflammation, and emotional behaviors such as anxiety and depression.[1][2] L-703,606 and other selective antagonists are designed to block this interaction, thereby inhibiting the effects of SP.
Comparative Validation: Pharmacological vs. Genetic Inhibition
The gold standard for validating the on-target mechanism of a selective antagonist is to compare its effects with the phenotype of a genetically modified animal in which the target receptor or its endogenous ligand is absent. The concordance between the effects of the antagonist in wild-type (WT) animals and the behavioral and physiological characteristics of the knockout animals provides strong evidence for the antagonist's specificity.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating an NK1R antagonist using knockout mice.
References
Safety Operating Guide
Information Not Available for L-703014: Clarification of Substance Required for Disposal Procedures
A comprehensive search for "L-703014" has not yielded a corresponding chemical substance or its associated Safety Data Sheet (SDS). The identifier "703014" has been linked to a non-chemical product, a screw kit from Dana Spicer. Without a valid chemical name or Chemical Abstracts Service (CAS) number, it is not possible to provide the essential safety and logistical information, including proper disposal procedures, as requested.
To ensure the safe handling and disposal of any laboratory substance, it is imperative to have access to its specific SDS. This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), first-aid measures, and environmentally sound disposal protocols.
Researchers, scientists, and drug development professionals are strongly advised to verify the correct chemical identifier for the substance . Once the accurate chemical name or CAS number is obtained, a targeted search for the corresponding SDS can be conducted. This will enable the provision of the detailed, step-by-step guidance necessary for safe operational and disposal plans.
For any known chemical substance, the following general workflow for determining proper disposal procedures should be followed:
Caption: General workflow for chemical disposal.
Providing accurate and substance-specific information is paramount to laboratory safety and regulatory compliance. We are committed to being a trusted source for chemical handling information and will be able to provide the necessary guidance upon receiving a valid chemical identifier.
Essential Safety and Logistical Information for Handling L-703,014
Disclaimer: A specific Safety Data Sheet (SDS) for L-703,014 is not publicly available. This guide is based on best practices for handling potent, non-volatile, small molecule research compounds and information on the class of non-peptide tachykinin NK1 receptor antagonists. Researchers must conduct a formal risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
L-703,014 is a non-peptide antagonist of the tachykinin NK1 receptor, a class of compounds that are often potent and require careful handling to avoid exposure.[1][2][3][4] This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the specific procedure and the quantity of L-703,014 being handled. For all procedures involving this compound, the following minimum PPE is required. More stringent PPE may be necessary based on a risk assessment.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization, but protection against splashes and spills is necessary. |
| General Laboratory Use | - Lab coat- Safety glasses- Chemical-resistant gloves | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Location: All handling of solid L-703,014 must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
Surface Preparation: Before weighing, line the work surface with absorbent paper to contain any spills.
-
Weighing: Use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp wipe to remove any residual powder. Dispose of the wipe as hazardous waste.
2. Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed L-703,014 slowly to avoid splashing.
-
Mixing: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Storage: Store the solution in a clearly labeled, sealed container in a designated and secure location.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a general method for preparing a stock solution of a potent research compound like L-703,014.
Materials:
-
L-703,014 powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weigh the vial: Place a clean, empty vial on the analytical balance and tare it.
-
Dispense the powder: Carefully add the desired amount of L-703,014 powder to the vial in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of approximately 500 g/mol ), you would need 5 mg.
-
Record the mass: Record the exact mass of the dispensed powder.
-
Calculate the required solvent volume: Based on the actual mass, calculate the precise volume of solvent needed to achieve a 10 mM concentration.
-
Add the solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Label and store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature (typically -20°C or -80°C) and protect from light.
Disposal Plan
All materials that come into contact with L-703,014 must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container.- Do not dispose of down the drain or in regular trash.- Dispose of through your institution's certified hazardous waste program. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (e.g., unused solutions) | - Collect in a sealed, compatible, and clearly labeled waste container.- Do not mix with other waste streams unless approved by your EHS department. |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material and clean the area with an appropriate deactivating solution. Place all cleanup materials in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.
Visualizations
Caption: General workflow for safely handling potent research compounds.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. mt.com [mt.com]
- 3. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide antagonists of the NK1 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
